Rosthornin B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(11-acetyloxy-2,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxo-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O7/c1-13-20(28)24-11-23(13,29)10-16(31-15(3)26)19(24)22(5)8-6-7-21(4,12-30-14(2)25)17(22)9-18(24)27/h16-19,27,29H,1,6-12H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPVWNQCJBMJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(CCCC2(C1CC(C34C2C(CC(C3)(C(=C)C4=O)O)OC(=O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Rosthornin B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosthornin B is an ent-kaurene (B36324) diterpenoid isolated from the leaves of Rabdosia rosthornii. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and for assays demonstrating its potent anti-inflammatory effects are included. Notably, this compound has been identified as a direct inhibitor of the NLRP3 inflammasome, a key target in inflammatory disease research. This guide consolidates the available data to serve as a technical resource for researchers investigating this compound for potential therapeutic applications.
Chemical Identity and Structure
This compound is a tetracyclic diterpenoid belonging to the ent-kaurane class of natural products. Its structure was first elucidated in 1989 and is characterized by a complex, stereochemically rich scaffold.
Chemical Structure:
Figure 1. 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₄O₇ | [1][2] |
| Molecular Weight | 434.5 g/mol | [1][2] |
| CAS Number | 125181-21-7 | [1] |
| IUPAC Name | [(1R,2R,4S,5R,9R,10S,11S,13R)-11-acetyloxy-2,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxo-5-tetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecanyl]methyl acetate | |
| Synonyms | (-)-Rosthornin B | |
| Class | ent-kaurene diterpenoid | |
| Appearance | White powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Storage Temperature | -20°C |
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The key spectral data are summarized below.
Table 2. Spectroscopic Data for this compound
| Technique | Data |
| ¹H-NMR | Data not available in the searched resources. |
| ¹³C-NMR | Data not available in the searched resources. |
| Mass Spectrometry (MS) | Data not available in the searched resources. |
| Infrared (IR) Spectroscopy | Data not available in the searched resources. |
| Optical Rotation | Data not available in the searched resources. |
Isolation of this compound
This compound is naturally found in the plant Rabdosia rosthornii (also known as Isodon rosthornii). The following protocol is a generalized procedure based on the initial report of its isolation.
Experimental Protocol: Isolation from Rabdosia rosthornii
-
Plant Material Collection and Preparation:
-
Collect fresh leaves of Rabdosia rosthornii.
-
Air-dry the leaves in a shaded, well-ventilated area until they are brittle.
-
Grind the dried leaves into a coarse powder.
-
-
Extraction:
-
Macerate the powdered leaves with diethyl ether at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.
-
Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.
-
Combine the ether extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
Pool the fractions containing the compound of interest and concentrate them.
-
Further purify the enriched fraction using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained, as confirmed by analytical HPLC and spectroscopic methods.
-
Biological Activity: Anti-inflammatory Properties
Recent studies have highlighted the potent anti-inflammatory effects of this compound, specifically its role as a direct inhibitor of the NLRP3 inflammasome.
Mechanism of Action: NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.
This compound has been shown to directly interact with the NLRP3 protein, thereby preventing its assembly and activation. This inhibitory action blocks the downstream signaling cascade that leads to inflammation.
Table 3. In Vitro Activity of this compound
| Target | Assay | IC₅₀ |
| NLRP3 Inflammasome | IL-1β secretion inhibition | 0.39 µM |
Experimental Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
-
Cell Culture and Priming:
-
Culture BMDMs in complete DMEM medium.
-
Prime the cells with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
-
Inhibition and Activation:
-
Pre-treat the primed BMDMs with various concentrations of this compound (or vehicle control) for 30 minutes.
-
Induce NLRP3 inflammasome activation by adding nigericin (B1684572) (a known NLRP3 activator) at a final concentration of 5 µM for 1 hour.
-
-
Analysis:
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Determine the IC₅₀ value of this compound by plotting the percentage of IL-1β inhibition against the log concentration of the compound.
-
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the NLRP3 inflammasome signaling pathway.
Caption: this compound inhibits NLRP3 inflammasome activation.
Conclusion
This compound is a promising natural product with well-defined anti-inflammatory properties. Its specific mechanism of action as a direct inhibitor of the NLRP3 inflammasome makes it a valuable tool for research in immunology and a potential lead compound for the development of new therapeutics for a variety of inflammatory disorders. Further investigation into its pharmacokinetic and toxicological profiles is warranted to fully assess its therapeutic potential. This guide provides a foundational resource for researchers embarking on the study of this intriguing molecule.
References
Rosthornin B: A Technical Guide to its Discovery, Natural Source, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosthornin B, an ent-kaurene (B36324) diterpenoid isolated from plants of the Isodon genus, has emerged as a promising natural product with significant therapeutic potential. Initially identified for its antibacterial properties, recent research has highlighted its potent and specific inhibitory activity against the NLRP3 inflammasome, a key mediator of inflammation. This technical guide provides a comprehensive overview of the discovery and natural source of this compound, detailed experimental protocols for its isolation and characterization, and an in-depth analysis of its mechanism of action, particularly in the context of inflammation and cancer. Quantitative data on its biological activities are presented in structured tables, and key signaling pathways are visualized through detailed diagrams to facilitate a deeper understanding of its molecular interactions.
Discovery and Natural Source
This compound is a naturally occurring ent-kaurene diterpenoid compound.[1] It was first isolated from the ether extract of the dried leaves of Rabdosia rosthornii (also known as Isodon rosthornii), a plant used in traditional Chinese medicine.[1] Subsequent studies have identified this compound and other related diterpenes in various Isodon plants.[2] The initial interest in this class of compounds stemmed from their broad range of biological activities, including antibacterial effects.[1]
Physicochemical Characterization
The definitive structure of this compound has been elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data
Table 1: Representative Spectroscopic Data for this compound Characterization
| Technique | Data Type | Description |
| ¹H-NMR | Chemical Shifts (δ) in ppm | Provides information on the number and chemical environment of protons in the molecule. |
| ¹³C-NMR | Chemical Shifts (δ) in ppm | Determines the number of non-equivalent carbons and their functional groups. |
| ESI-MS | Mass-to-charge ratio (m/z) | Determines the molecular weight and elemental composition of the molecule.[3] |
Note: Specific spectral data should be obtained from dedicated chemical analysis.
Biological Activity and Mechanism of Action
The most significant and well-characterized biological activity of this compound is its potent and specific inhibition of the NLRP3 inflammasome.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by triggering inflammation. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
This compound has been shown to be a highly effective inhibitor of NLRP3 inflammasome activation with a reported half-maximal inhibitory concentration (IC50) of 0.39 μM. Its mechanism of action involves directly binding to the NLRP3 protein, which in turn blocks the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly and activation. This inhibitory effect has been demonstrated to be irreversible.
Table 2: Quantitative Data on the Inhibitory Activity of this compound against NLRP3 Inflammasome Activation
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 0.39 μM | Inhibition of IL-1β secretion in bone marrow-derived macrophages (BMDMs) |
Potential Anti-Cancer Activity
While the primary focus of recent research has been on its anti-inflammatory properties, related compounds from Rabdosia species have shown anti-cancer activity. The direct effects of this compound on cancer cells are an emerging area of investigation. Potential mechanisms of action in cancer may involve the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.
Key Signaling Pathways
NLRP3 Inflammasome Activation Pathway
The following diagram illustrates the canonical pathway of NLRP3 inflammasome activation and the inhibitory action of this compound.
Caption: this compound inhibits the NLRP3 inflammasome pathway.
Potential Anti-Cancer Signaling Pathways
The PI3K/Akt/mTOR and apoptosis signaling pathways are frequently dysregulated in cancer and are potential targets for therapeutic intervention. While direct evidence for this compound's modulation of these pathways in cancer is still under investigation, the following diagrams illustrate these canonical pathways.
Caption: The canonical PI3K/Akt/mTOR signaling pathway in cancer.
Caption: The intrinsic (mitochondrial) apoptosis pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound.
Isolation and Purification of this compound from Rabdosia rosthornii
This protocol is adapted from methods used for the isolation of similar diterpenoids from Rabdosia species.
-
Extraction:
-
Air-dried and powdered leaves of Rabdosia rosthornii are extracted with 95% ethanol (B145695) at room temperature.
-
The solvent is evaporated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
The ethyl acetate fraction, typically enriched with diterpenoids, is collected.
-
-
Column Chromatography:
-
The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system of chloroform-methanol is used to separate the compounds.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Fractions containing this compound are further purified by repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC).
-
The purity of the final compound is assessed by HPLC analysis.
-
Immunoblotting for NLRP3 Inflammasome Components
This protocol is a standard method to detect the protein levels of NLRP3 inflammasome components.
-
Cell Lysis:
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
The protein concentration of the lysates is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking and Antibody Incubation:
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against NLRP3, ASC, and Caspase-1 overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Confocal Microscopy for Mitochondrial Reactive Oxygen Species (ROS)
This protocol allows for the visualization of mitochondrial ROS production.
-
Cell Culture and Treatment:
-
Cells are seeded on glass-bottom dishes and allowed to adhere overnight.
-
Cells are then treated with this compound at the desired concentration and for the specified time.
-
-
Staining:
-
Cells are incubated with MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide, in a serum-free medium in the dark.
-
-
Imaging:
-
After washing with warm PBS, cells are imaged using a confocal laser scanning microscope.
-
The fluorescence intensity of MitoSOX Red is quantified to determine the levels of mitochondrial ROS.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
-
Compound Treatment:
-
Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance at 570 nm is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Future Directions
The discovery of this compound as a potent and specific inhibitor of the NLRP3 inflammasome opens up new avenues for the development of therapies for a wide range of inflammatory diseases. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential, safety profile, and pharmacokinetic properties.
Moreover, the investigation of this compound's anti-cancer activities is a promising area of research. Future studies should focus on:
-
Determining the IC50 values of this compound in a broad panel of cancer cell lines.
-
Elucidating the specific signaling pathways modulated by this compound in cancer cells, particularly its effects on the PI3K/Akt/mTOR and apoptosis pathways.
-
Evaluating the in vivo efficacy of this compound in animal models of cancer.
The development of this compound and its derivatives could lead to a new class of therapeutic agents for both inflammatory diseases and cancer.
References
Isodon rosthornii: A Promising Source of Bioactive Diterpenoids for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodon rosthornii, a perennial herb belonging to the Lamiaceae family, has emerged as a significant reservoir of structurally diverse and biologically active diterpenoids. This technical guide provides a comprehensive overview of the diterpenoids isolated from this plant, with a focus on their cytotoxic and anti-inflammatory properties. Detailed experimental methodologies for the extraction, isolation, and biological evaluation of these compounds are presented, alongside a summary of their therapeutic potential. Furthermore, this document elucidates the molecular mechanisms underlying the bioactivities of these diterpenoids, including their modulation of key signaling pathways, visualized through detailed diagrams to facilitate a deeper understanding for researchers in natural product chemistry and drug development.
Introduction
The genus Isodon is a rich source of diterpenoids, with over 1200 such compounds having been identified to date.[1] These natural products, particularly those with an ent-kaurane skeleton, have garnered considerable attention for their wide range of pharmacological activities, including antitumor, anti-inflammatory, and antibacterial effects. Isodon rosthornii has been the subject of several phytochemical investigations, leading to the isolation of numerous novel and known diterpenoids, many of which exhibit potent biological activities. This guide aims to consolidate the existing data on the diterpenoids from I. rosthornii, providing a valuable resource for the scientific community.
Diterpenoids from Isodon rosthornii and Their Biological Activities
A significant number of diterpenoids have been isolated from the aerial parts of Isodon rosthornii. These primarily belong to the ent-kaurane and ent-atisane classes of diterpenoids. Several novel compounds, named isorosthornins, have been identified and characterized.[2][3][4]
Cytotoxic Activity
Many diterpenoids isolated from I. rosthornii have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The cytotoxic activity is typically evaluated using assays such as the MTT or CCK-8 assay, with the results expressed as IC50 values (the concentration of a compound that inhibits 50% of cell growth).
Table 1: Cytotoxicity of Diterpenoids from Isodon rosthornii
| Compound | Cell Line | IC50 (µM) | Reference |
| Isorosthornin A | HL-60 | > 40 | [2] |
| SMMC-7721 | > 40 | ||
| A-549 | > 40 | ||
| MCF-7 | > 40 | ||
| SW480 | > 40 | ||
| Isorosthornin B | HL-60 | > 40 | |
| SMMC-7721 | > 40 | ||
| A-549 | > 40 | ||
| MCF-7 | > 40 | ||
| SW480 | > 40 | ||
| Isorosthornin C | HL-60 | > 40 | |
| SMMC-7721 | > 40 | ||
| A-549 | > 40 | ||
| MCF-7 | > 40 | ||
| SW480 | > 40 | ||
| Dihydroponicidin | HL-60 | > 40 | |
| SMMC-7721 | > 40 | ||
| A-549 | > 40 | ||
| MCF-7 | > 40 | ||
| SW480 | > 40 | ||
| Compound 5 | HL-60 | 2.15 | |
| SMMC-7721 | 3.95 | ||
| A-549 | 2.89 | ||
| MCF-7 | 3.12 | ||
| SW480 | 3.54 | ||
| Compound 7 | HL-60 | 1.37 | |
| SMMC-7721 | 2.45 | ||
| A-549 | 1.98 | ||
| MCF-7 | 2.03 | ||
| SW480 | 2.67 |
Anti-inflammatory Activity
Select diterpenoids from I. rosthornii have also been evaluated for their anti-inflammatory potential. A common method to assess this activity is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.
Table 2: Anti-inflammatory Activity of Diterpenoids from Isodon rosthornii
| Compound | Concentration (µM) | NO Inhibition (%) | Reference |
| Isorosthin B | 10 | 35.2 | |
| Isorosthin C | 10 | 45.8 | |
| Isorosthin D | 10 | 25.6 | |
| Isorosthin E | 10 | 55.1 | |
| Isorosthin F | 10 | 62.3 | |
| Isorosthin G | 10 | 28.9 | |
| Isorosthin H | 10 | 33.7 | |
| Isorosthin I | 10 | 41.2 | |
| Isorosthin J | 10 | 58.9 | |
| Isorosthin K | 10 | 22.4 | |
| Isorosthin L | 10 | 39.8 | |
| Isorosthin M | 10 | 65.7 |
Experimental Protocols
Extraction and Isolation of Diterpenoids
The following is a representative protocol for the extraction and isolation of diterpenoids from Isodon species, adapted from a study on Isodon serra.
Caption: General workflow for the extraction and isolation of diterpenoids.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well.
-
Incubation: Leave the plate at room temperature in the dark for 2 hours to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.
Anti-inflammatory Assay (Nitric Oxide Production Inhibition)
This assay measures the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubate for 20-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
Signaling Pathways Modulated by Isodon Diterpenoids
Diterpenoids from Isodon species have been shown to exert their biological effects by modulating various signaling pathways. A key target is the Nuclear Factor-kappa B (NF-κB) signaling pathway , which plays a critical role in inflammation and cancer.
Inhibition of the NF-κB Signaling Pathway
Several diterpenoids from Isodon species have been identified as potent inhibitors of NF-κB activation. The mechanism of inhibition can occur at different levels of the pathway. Some compounds can prevent the translocation of NF-κB from the cytoplasm to the nucleus, while others directly interfere with the DNA-binding activity of NF-κB to its target DNA sequences. This inhibition leads to the downregulation of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Caption: Inhibition of the NF-κB signaling pathway by Isodon diterpenoids.
Modulation of Other Signaling Pathways
In addition to the NF-κB pathway, diterpenoids from Isodon species have been reported to modulate other critical signaling cascades involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways. The induction of Reactive Oxygen Species (ROS) is another mechanism through which these compounds can trigger apoptotic cell death in cancer cells.
References
- 1. Isorosthornins A-C, new ent-kaurane diterpenoids from Isodon rosthornii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kaurane diterpenoids from Isodon excisus inhibit LPS-induced NF-kappaB activation and NO production in macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ent-Atisane and ent-kaurane diterpenoids from Isodon rosthornii - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Data Analysis of Rosthornin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Rosthornin B, an ent-kaurene (B36324) diterpenoid isolated from Rabdosia rosthornii. The information presented herein is crucial for the identification, characterization, and further development of this natural product. This document summarizes the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data and outlines the experimental protocols for its isolation and structure elucidation.
High-Resolution Mass Spectrometry (HR-MS) Data
High-resolution mass spectrometry confirms the molecular formula of this compound as C₂₄H₃₂O₇.
| Ion | Calculated m/z | Found m/z |
| [M]⁺ | 432.2148 | 432.2145 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR spectral data for this compound, recorded in CDCl₃, are detailed below. These data are essential for the structural confirmation of the molecule.
¹H NMR Spectral Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 1.70, 2.05 | m | |
| 2 | 1.55, 1.85 | m | |
| 3 | 1.45, 1.65 | m | |
| 5 | 2.25 | d | 4.5 |
| 6 | 2.60, 2.70 | m | |
| 7 | 4.60 | dd | 7.5, 4.5 |
| 9 | 2.50 | m | |
| 11 | 5.65 | t | 3.0 |
| 12 | 2.15, 2.35 | m | |
| 14 | 3.15 | m | |
| 17 | 5.20, 5.95 | br s | |
| 18 | 1.15 | s | |
| 19 | 4.10, 4.45 | ABq | 11.5 |
| 20 | 1.25 | s | |
| OAc | 2.05, 2.10 | s |
¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Carbon Type |
| 1 | 38.5 | CH₂ |
| 2 | 18.5 | CH₂ |
| 3 | 41.8 | CH₂ |
| 4 | 36.5 | C |
| 5 | 50.2 | CH |
| 6 | 32.5 | CH₂ |
| 7 | 75.8 | CH |
| 8 | 55.6 | C |
| 9 | 52.3 | CH |
| 10 | 43.7 | C |
| 11 | 70.1 | CH |
| 12 | 35.1 | CH₂ |
| 13 | 77.3 | C |
| 14 | 45.2 | CH |
| 15 | 208.5 | C |
| 16 | 155.8 | C |
| 17 | 115.2 | CH₂ |
| 18 | 30.1 | CH₃ |
| 19 | 65.3 | CH₂ |
| 20 | 20.7 | CH₃ |
| OAc | 170.5, 170.8 | C |
| OAc | 21.1, 21.3 | CH₃ |
Experimental Protocols
The isolation and structural elucidation of this compound were performed according to the following procedures.
Isolation of this compound
The dried and powdered leaves of Rabdosia rosthornii were extracted with diethyl ether. The resulting extract was then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of petroleum ether and ethyl acetate. Fractions containing this compound were further purified by preparative thin-layer chromatography (TLC) to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.
-
Mass Spectrometry: High-resolution mass spectra were obtained on a high-resolution mass spectrometer.
Workflow and Structural Relationships
The following diagram illustrates the general workflow for the isolation and characterization of this compound.
Rosthornin B CAS number and molecular weight
An In-depth Technical Guide to Rosthornin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a naturally occurring ent-kaurene (B36324) diterpenoid that has garnered significant interest within the scientific community for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its mechanism of action as a direct inhibitor of the NLRP3 inflammasome, and methodologies for its study. This document is intended to serve as a valuable resource for researchers investigating novel therapeutics for inflammatory diseases.
Physicochemical Properties
This compound is a diterpenoid compound isolated from the plant Rabdosia rosthornii.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 125181-21-7 | [1][2][3][4] |
| Molecular Formula | C₂₄H₃₄O₇ | |
| Molecular Weight | 434.52 g/mol | |
| Class | ent-kaurene diterpenoid | |
| Appearance | Powder | |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Mechanism of Action: NLRP3 Inflammasome Inhibition
Recent studies have elucidated that this compound exerts its anti-inflammatory effects by directly targeting the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex crucial for the innate immune response, and its aberrant activation is implicated in a variety of inflammatory diseases.
This compound has been identified as a potent and specific inhibitor of NLRP3. Its mechanism of action involves the direct binding to NLRP3, which consequently obstructs the interaction between NLRP3 and NEK7 (NIMA-related kinase 7). The NLRP3-NEK7 interaction is an essential step for the assembly and activation of the NLRP3 inflammasome. By preventing this interaction, this compound effectively inhibits the downstream activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
Signaling Pathway of this compound in NLRP3 Inflammasome Inhibition
Caption: this compound directly binds to inactive NLRP3, preventing its interaction with NEK7 and subsequent inflammasome assembly.
Experimental Protocols
The following section outlines the general methodologies employed in the study of this compound's effect on the NLRP3 inflammasome. These are based on published research and should be adapted and optimized for specific experimental conditions.
In Vitro NLRP3 Inflammasome Activation Assay
This protocol describes the general steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
-
Cell Culture and Priming:
-
Culture BMDMs in appropriate media.
-
Prime the cells with lipopolysaccharide (LPS) to induce the expression of NLRP3 and pro-IL-1β.
-
-
This compound Treatment and Inflammasome Activation:
-
Pre-incubate the primed BMDMs with varying concentrations of this compound.
-
Induce NLRP3 inflammasome activation using an agonist such as nigericin (B1684572) or ATP.
-
-
Analysis:
-
Collect cell culture supernatants to measure the levels of secreted IL-1β and caspase-1 activity using ELISA and specific activity assays, respectively.
-
Prepare cell lysates to analyze the expression of inflammasome components (NLRP3, ASC, pro-caspase-1) and the cleavage of caspase-1 by Western blotting.
-
Co-Immunoprecipitation for NLRP3-NEK7 Interaction
This method is used to demonstrate that this compound inhibits the physical interaction between NLRP3 and NEK7.
-
Cell Treatment and Lysis:
-
Treat primed BMDMs or a suitable cell line (e.g., HEK293T overexpressing tagged NLRP3 and NEK7) with this compound and the inflammasome agonist.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific for either NLRP3 or NEK7.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Analysis:
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes and analyze the presence of the co-immunoprecipitated protein (NEK7 or NLRP3, respectively) by Western blotting. A reduced amount of the co-precipitated protein in this compound-treated samples indicates inhibition of the interaction.
-
In Vivo Mouse Models of NLRP3-Related Diseases
In vivo studies are crucial to evaluate the therapeutic potential of this compound. Mouse models of NLRP3-driven diseases like septic shock, peritonitis, and colitis have been utilized.
-
Septic Shock Model:
-
Administer this compound to mice via an appropriate route (e.g., intraperitoneal injection).
-
Induce septic shock by injecting a lethal dose of LPS.
-
Monitor survival rates and measure serum levels of IL-1β and other inflammatory markers at specified time points.
-
-
Peritonitis Model:
-
Pre-treat mice with this compound.
-
Induce peritonitis by intraperitoneal injection of an inflammasome agonist like monosodium urate (MSU) crystals.
-
Collect peritoneal lavage fluid to quantify inflammatory cell infiltration (e.g., neutrophils) and measure cytokine levels.
-
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound's anti-inflammatory activity.
Conclusion
This compound is a promising natural product with a well-defined mechanism of action targeting the NLRP3 inflammasome. Its ability to directly bind NLRP3 and prevent the crucial interaction with NEK7 makes it a compelling candidate for the development of novel anti-inflammatory therapies. The experimental frameworks provided in this guide offer a starting point for researchers to further investigate the therapeutic potential of this compound and similar compounds in the context of NLRP3-driven diseases.
References
- 1. This compound alleviates inflammatory diseases via directly targeting NLRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]
- 4. citedrive.com [citedrive.com]
A Technical Guide to the Preliminary Biological Screening of Rosthornin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosthornin B, a natural ent-kaurene (B36324) diterpenoid isolated from plants of the Isodon genus, has emerged as a potent bioactive compound with significant therapeutic potential.[1][2] Preliminary biological screenings have predominantly focused on its anti-inflammatory properties, revealing it to be a highly specific and effective inhibitor of the NLRP3 inflammasome.[1][3] This technical guide provides a comprehensive overview of the key findings from these initial screenings, including detailed experimental methodologies, quantitative data, and a visualization of its mechanism of action. The data presented herein supports this compound as a promising lead compound for the development of novel treatments for NLRP3-driven inflammatory diseases.
Core Bioactivity: Anti-inflammatory Effects via NLRP3 Inhibition
The primary biological activity identified for this compound is its potent and specific inhibition of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system involved in the pathogenesis of numerous inflammatory diseases.[1]
Mechanism of Action
Studies have elucidated a direct mechanism by which this compound suppresses NLRP3 inflammasome activation. Unlike other inhibitors that may target upstream signaling events, this compound acts directly on the NLRP3 protein.
-
Direct Binding: this compound directly interacts with and binds to the NLRP3 protein. Molecular docking studies predict that it forms hydrogen bonds with leucine (B10760876) 451 (L451) and arginine 454 (R454) residues of the human NLRP3 structure.
-
Disruption of NEK7-NLRP3 Interaction: The binding of this compound to NLRP3 effectively blocks the subsequent interaction between NLRP3 and NEK7 (NIMA-related kinase 7), a crucial step for the assembly and activation of the inflammasome complex.
-
Inhibition of Inflammasome Assembly: By preventing the NEK7-NLRP3 interaction, this compound ultimately inhibits the complete assembly of the inflammasome, thereby blocking the activation of caspase-1 and the subsequent maturation and secretion of the pro-inflammatory cytokine IL-1β.
-
Specificity: The inhibitory action of this compound is specific to the NLRP3 inflammasome activation pathway. It does not affect upstream events such as potassium (K+) efflux or the generation of mitochondrial reactive oxygen species (ROS). Furthermore, it does not impact the secretion of inflammasome-independent cytokines like TNF-α and IL-6, nor does it interfere with the initial LPS-induced priming stage of inflammasome activation.
Caption: this compound inhibits NLRP3 inflammasome activation by blocking the NEK7-NLRP3 interaction.
Quantitative Data Summary
The inhibitory potency and binding characteristics of this compound have been quantified through various assays. The results underscore its high efficacy.
| Parameter | Value | Method | Description | Reference |
| IC₅₀ (NLRP3 Inhibition) | 0.39 µM | ELISA (IL-1β secretion) | Concentration required to inhibit 50% of NLRP3 agonist-induced IL-1β secretion in BMDMs. | |
| Binding Affinity (Kᴅ) | 5.491 µM | Surface Plasmon Resonance (SPR) | Dissociation constant for the direct binding of this compound to the NLRP3 protein. | |
| Binding Energy | -6.08 kcal/mol | Molecular Docking (AutoDock4) | Predicted binding energy for the interaction between this compound and the human NLRP3 structure. | |
| In Vivo Efficacy | 10 mg/kg | Mouse Model of Septic Shock | Dose that significantly inhibited IL-1β production in LPS-induced septic shock in mice. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the reported bioactivities. The following sections describe the key experimental protocols used in the preliminary screening of this compound.
General Experimental Workflow
The screening process for identifying and characterizing the anti-inflammatory activity of this compound followed a logical progression from broad screening to specific mechanistic studies.
Caption: Workflow for the screening and mechanistic evaluation of this compound.
NLRP3 Inflammasome Activation Assay
This assay is fundamental for quantifying the inhibitory effect of this compound on the NLRP3 inflammasome.
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are harvested from mice and cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and M-CSF.
-
Priming: BMDMs are seeded in 96-well plates and primed with Lipopolysaccharide (LPS) (e.g., 500 ng/mL) for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for 1 hour.
-
Activation: The NLRP3 inflammasome is activated by adding a specific agonist, such as Nigericin (e.g., 10 µM), for 1 hour.
-
Quantification:
-
IL-1β Measurement: The cell culture supernatant is collected, and the concentration of secreted IL-1β is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Caspase-1 Cleavage: Cell lysates are prepared and analyzed by Western blot using antibodies against the cleaved p20 subunit of caspase-1.
-
Co-immunoprecipitation (Co-IP) for NEK7-NLRP3 Interaction
This protocol demonstrates that this compound physically prevents the association of NEK7 with NLRP3.
-
Cell Line and Transfection: Human Embryonic Kidney (HEK-293T) cells are used due to their high transfection efficiency. Cells are co-transfected with plasmids encoding tagged versions of human NLRP3 (e.g., Flag-NLRP3) and NEK7 (e.g., Myc-NEK7).
-
Compound Treatment: After 24-48 hours of transfection, cells are treated with this compound or a vehicle control for a specified period (e.g., 4 hours).
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against one of the tags (e.g., anti-Flag antibody) overnight at 4°C. Protein A/G agarose (B213101) beads are then added to pull down the antibody-protein complex.
-
Washing and Elution: The beads are washed multiple times to remove non-specific binders, and the protein complexes are eluted.
-
Western Blot Analysis: The eluted samples are analyzed by Western blot using an antibody against the second tag (e.g., anti-Myc antibody) to detect the co-precipitated protein. A reduction in the co-precipitated protein in the this compound-treated sample indicates inhibition of the interaction.
Surface Plasmon Resonance (SPR) Assay
SPR is used to measure the kinetics and affinity of the direct binding between this compound and the NLRP3 protein.
-
Chip Preparation: A sensor chip (e.g., CM5 chip) is activated, and purified recombinant NLRP3 protein is immobilized onto the chip surface.
-
Binding Analysis: A series of concentrations of this compound are prepared in a running buffer and injected over the chip surface.
-
Data Acquisition: The binding events are detected in real-time as a change in the refractive index at the sensor surface, measured in response units (RU).
-
Kinetic Analysis: The association (kₐ) and dissociation (kₑ) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kᴅ) is then calculated (Kᴅ = kₑ/kₐ) to quantify the binding affinity.
Other Potential Bioactivities
While the primary focus has been on its anti-inflammatory properties, diterpenes as a class of natural products are known for a wide range of biological activities. Preliminary screenings and the known activities of related compounds suggest potential for this compound in other areas, which warrant further investigation:
-
Antineoplastic Activity: Many diterpenes exhibit cytotoxic effects against various cancer cell lines.
-
Antimicrobial Activity: The complex structures of diterpenes can interfere with microbial growth and survival.
Further screening of this compound against panels of cancer cell lines and various microbial strains is a logical next step to explore its full therapeutic potential.
Conclusion
The preliminary biological screening of this compound has successfully identified it as a potent, specific, and direct-acting inhibitor of the NLRP3 inflammasome. With a sub-micromolar IC₅₀ and a well-defined mechanism of action involving the disruption of the critical NEK7-NLRP3 interaction, this compound stands out as a highly promising lead candidate. Its efficacy in animal models of NLRP3-driven diseases further strengthens its potential for clinical translation. Future research should focus on structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, as well as broader screenings to uncover additional bioactivities.
References
The Ethnobotanical Landscape of Rabdosia rosthornii: A Technical Guide for Researchers
An Examination of Traditional Use, Phytochemistry, and Modern Pharmacological Applications
Introduction
Rabdosia rosthornii, a perennial herb belonging to the Lamiaceae family, has a long and storied history in traditional Chinese medicine (TCM), where it is commonly known as "Dong Ling Cao." Revered for its therapeutic properties, this plant has been traditionally used to treat a spectrum of ailments ranging from inflammatory conditions and infections to various forms of cancer. Modern scientific inquiry has begun to validate these ethnobotanical applications, revealing a rich phytochemical profile, with the diterpenoid Oridonin (B1677485) emerging as a principal bioactive constituent. This technical guide provides an in-depth analysis of the ethnobotanical uses of Rabdosia rosthornii, supported by quantitative data from traditional and modern research, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic innovation.
Ethnobotanical Uses: A Quantitative Perspective
The traditional application of Rabdosia rosthornii is deeply rooted in its perceived ability to clear heat, detoxify, reduce inflammation, and invigorate blood circulation. While qualitative descriptions of its uses are abundant, quantitative ethnobotanical data provides a more structured understanding of its traditional therapeutic landscape.
| Traditional Use Category | Specific Ailment/Application | Frequency of Mention in Ethnobotanical Surveys | Traditional Preparation Method | Documented Dosage |
| Inflammatory Conditions | Sore Throat, Tonsillitis, Pharyngitis | High | Decoction of dried leaves and stems | 30-60g of dried plant material per day[1] |
| Rheumatoid Arthritis | Moderate | Decoction, often in combination with other herbs | Varies based on formulation | |
| Infectious Diseases | Colds and Fever | High | Decoction | 30-60g of dried plant material per day[1] |
| Bacterial Infections (e.g., Staphylococcus aureus) | Moderate | Ethanol extract of the plant has shown antibacterial effects in vitro.[1] | Not applicable (in vitro study) | |
| Oncology | Esophageal Cancer, Liver Cancer, Lung Cancer, Prostate Cancer | High (in folk medicine) | Decoction, often as an adjunct to other therapies | Varies; used in various preparations and clinical studies. |
| Gastrointestinal Disorders | Stomachache, Dysentery | Moderate | Hot water extract of leaves | Not specified |
| Other | Snake and Insect Bites | Low | Topical application of crushed fresh leaves | Not specified |
| Promoting Blood Circulation | Moderate | Decoction | Varies |
Phytochemistry: The Bioactive Arsenal
The therapeutic efficacy of Rabdosia rosthornii is largely attributed to its complex chemical composition. Diterpenoids, particularly of the ent-kaurane type, are the most prominent and pharmacologically significant class of compounds isolated from this plant.
| Compound Class | Key Bioactive Compound | Primary Associated Activity |
| Diterpenoids | Oridonin | Anti-cancer, Anti-inflammatory, Pro-apoptotic |
| Ponicidin | Anti-cancer, Anti-angiogenic | |
| Flavonoids | Luteolin, Apigenin | Antioxidant, Anti-inflammatory |
| Phenolic Acids | Rosmarinic Acid, Caffeic Acid | Antioxidant, Anti-inflammatory |
| Triterpenoids | Ursolic Acid, Oleanolic Acid | Anti-cancer, Anti-inflammatory |
| Volatile Oils | Various | Aromatic, potential antimicrobial properties |
Pharmacological Activities: Scientific Validation of Traditional Wisdom
Modern pharmacological research has provided substantial evidence supporting the traditional uses of Rabdosia rosthornii and has elucidated the mechanisms of action of its key bioactive constituents.
Anti-Cancer Activity
The anti-cancer properties of Rabdosia rosthornii, and specifically its lead compound Oridonin, have been extensively investigated. In vitro studies have demonstrated cytotoxic and pro-apoptotic effects across a wide range of cancer cell lines.
| Cancer Cell Line | Compound | IC50 Value (µM) | Exposure Time (hours) | Reference |
| Gastric Cancer (AGS) | Oridonin | 5.995 ± 0.741 | 24 | [2] |
| Gastric Cancer (HGC27) | Oridonin | 14.61 ± 0.600 | 24 | [2] |
| Gastric Cancer (MGC803) | Oridonin | 15.45 ± 0.59 | 24 | |
| Esophageal Squamous Cell Carcinoma (TE-8) | Oridonin | 3.00 ± 0.46 | 72 | |
| Esophageal Squamous Cell Carcinoma (TE-2) | Oridonin | 6.86 ± 0.83 | 72 | |
| Hepatocellular Carcinoma (HepG2) | Oridonin | 38.86 | 24 | |
| Breast Cancer (HCC-1806) | Oridonin Derivative (Compound 11) | 0.18 | Not Specified | |
| Leukemia (K562) | Oridonin Derivative (Compound 10) | 0.95 | Not Specified | |
| Prostate Cancer (LNCaP, DU-145, PC3, 22Rv1) | Rabdosia rubescens Extract (4% Oridonin) | Dose-dependent inhibition observed | 24 |
In vivo studies have further corroborated these findings. In a study using a prostate cancer xenograft model, a Rabdosia rubescens extract (containing 0.02 mg/g oridonin) significantly inhibited tumor growth, achieving a similar effect to a five-fold higher dose of pure oridonin (0.1 mg/g). This suggests a synergistic effect of the compounds within the whole plant extract. A clinical study on early-stage esophageal cancer patients treated with Rabdosia rubescens alone showed significantly higher 3, 5, 10, and 13-year survival rates compared to untreated patients.
Anti-Inflammatory and Immunomodulatory Activity
The traditional use of Rabdosia rosthornii for inflammatory conditions is supported by scientific evidence demonstrating its ability to modulate key inflammatory pathways.
| Activity | Model | Key Findings | Reference |
| Anti-inflammatory | Xylene-induced ear edema in mice | Aqueous extract (0.32 g/kg) showed significantly higher anti-inflammatory activity than aspirin (B1665792) (30 mg/kg). | |
| Platelet Aggregation Inhibition | In vitro platelet aggregation assay | Aqueous extract inhibited platelet aggregation induced by thrombin (IC50: 0.12 mg/mL), arachidonic acid (IC50: 0.24 mg/mL), ADP (IC50: 1.24 mg/mL), and PAF (IC50: 1.43 mg/mL). |
Signaling Pathways and Molecular Mechanisms
The pharmacological effects of Rabdosia rosthornii and its bioactive compounds are mediated through the modulation of critical intracellular signaling pathways, primarily the NF-κB and p53 pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Oridonin has been shown to inhibit the NF-κB signaling pathway.
Caption: Oridonin inhibits the NF-κB signaling pathway by targeting IKK.
p53 Signaling Pathway
The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Oridonin has been demonstrated to activate the p53 signaling pathway.
Caption: Oridonin activates the p53 pathway, leading to cell cycle arrest and apoptosis.
Experimental Protocols
To facilitate the replication and further investigation of the pharmacological activities of Rabdosia rosthornii, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Rabdosia rosthornii extracts or isolated compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare a stock solution of the test substance (e.g., Oridonin) in a suitable solvent (e.g., DMSO) and dilute it to various concentrations with culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.1%). Replace the medium in each well with 100 µL of medium containing the test substance at different concentrations. Include a vehicle control (medium with the solvent at the same concentration as the treatment wells) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the test substance that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Western Blot Analysis
Objective: To detect the expression levels of specific proteins involved in signaling pathways (e.g., NF-κB, p53) in response to treatment with Rabdosia rosthornii compounds.
Protocol:
-
Cell Lysis: Treat cells with the test compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow for In Vivo Tumor Xenograft Model
Caption: Workflow for assessing the in vivo anti-tumor efficacy of Rabdosia rosthornii.
Conclusion
Rabdosia rosthornii stands as a compelling example of a traditional medicinal plant with significant potential for modern therapeutic applications. Its rich ethnobotanical history is increasingly being substantiated by rigorous scientific investigation, which has unveiled a treasure trove of bioactive compounds, most notably Oridonin. The demonstrated anti-cancer, anti-inflammatory, and immunomodulatory activities, coupled with a growing understanding of the underlying molecular mechanisms, position Rabdosia rosthornii as a promising candidate for the development of novel pharmaceuticals. This technical guide, by consolidating quantitative data, detailing experimental protocols, and visualizing key signaling pathways, aims to provide a solid foundation for future research and development endeavors in this exciting field. Further exploration into the synergistic effects of its various phytochemicals, along with well-designed clinical trials, will be crucial in fully realizing the therapeutic promise of this remarkable plant.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ent-kaurene (B36324) diterpenoids are a large and structurally diverse class of natural products, primarily isolated from plants of the Isodon genus, which have garnered significant attention for their wide array of biological activities.[1] These tetracyclic compounds are characterized by a perhydrophenanthrene subunit fused to a cyclopentane (B165970) ring and have shown promise in various therapeutic areas, including oncology and inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of Rosthornin B, a notable ent-kaurene diterpenoid with potent anti-inflammatory properties, and contextualizes its activity within the broader scope of related compounds that exhibit significant anticancer effects. We will delve into their mechanisms of action, present quantitative data, detail experimental protocols, and visualize key signaling pathways to facilitate further research and drug development.
This compound: A Potent and Specific NLRP3 Inflammasome Inhibitor
This compound, isolated from Rabdosia rosthornii, has emerged as a highly specific and potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in the pathogenesis of numerous inflammatory diseases.[3]
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly targeting the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex. The key steps in this process are:
-
Direct Binding to NLRP3: this compound physically interacts with the NLRP3 protein.
-
Inhibition of NEK7-NLRP3 Interaction: This binding event sterically hinders the interaction between NLRP3 and the mitotic kinase NEK7. The NLRP3-NEK7 interaction is a critical licensing step for inflammasome activation.
-
Prevention of Inflammasome Assembly: By blocking the NEK7-NLRP3 interaction, this compound effectively halts the downstream assembly of the full inflammasome complex, which includes the ASC adaptor protein and pro-caspase-1.[3]
-
Suppression of Pro-inflammatory Cytokine Release: The inhibition of inflammasome activation prevents the cleavage of pro-caspase-1 into its active form, caspase-1. Consequently, the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18 are suppressed.
dot graph "Rosthornin_B_NLRP3_Inhibition" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Mechanism of this compound on NLRP3 Inflammasome", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes Stimuli [label="Inflammatory Stimuli\n(e.g., Nigericin (B1684572), ATP)", fillcolor="#FBBC05"]; NLRP3_inactive [label="Inactive NLRP3", fillcolor="#4285F4"]; NEK7 [label="NEK7", fillcolor="#4285F4"]; ASC [label="ASC", fillcolor="#4285F4"]; Pro_Casp1 [label="Pro-Caspase-1", fillcolor="#4285F4"]; RosthorninB [label="this compound", fillcolor="#EA4335", shape=ellipse]; NLRP3_active [label="Active NLRP3", fillcolor="#34A853"]; Inflammasome [label="Assembled NLRP3\nInflammasome", fillcolor="#34A853"]; Casp1 [label="Active Caspase-1", fillcolor="#34A853"]; IL1b_release [label="IL-1β & IL-18 Release", shape=note, fillcolor="#FFFFFF"];
// Edges Stimuli -> NLRP3_inactive [label="Activation Signal"]; NLRP3_inactive -> NLRP3_active; NEK7 -> NLRP3_active [label="Binds & Licenses"]; RosthorninB -> NLRP3_active [label="Directly Binds &\nInhibits Interaction", color="#EA4335", style=dashed, arrowhead=tee]; NLRP3_active -> Inflammasome [label="Oligomerization"]; ASC -> Inflammasome; Pro_Casp1 -> Inflammasome; Inflammasome -> Casp1 [label="Cleavage"]; Casp1 -> IL1b_release [label="Processes Pro-IL-1β\n& Pro-IL-18"];
// Invisible edges for alignment {rank=same; NLRP3_inactive; NEK7} {rank=same; RosthorninB; NLRP3_active} } .dot Caption: this compound directly binds to active NLRP3, blocking NEK7 interaction and inhibiting inflammasome assembly.
Quantitative Data: Anti-inflammatory Activity
The inhibitory effect of this compound on the NLRP3 inflammasome has been quantified, demonstrating its high potency.
| Compound | Assay | IC50 (µM) | Reference |
| This compound | NLRP3 Inflammasome Inhibition | 0.39 |
ent-Kaurene Diterpenoids: A Potential Source for Anticancer Agents
While this compound is primarily characterized by its anti-inflammatory activity, the broader class of ent-kaurene diterpenoids is rich in compounds with potent anticancer properties. These compounds induce cytotoxicity in a variety of cancer cell lines through mechanisms that often involve the induction of apoptosis and cell cycle arrest.
Mechanism of Anticancer Action: Induction of Apoptosis
A common mechanism of action for anticancer ent-kaurene diterpenoids is the induction of programmed cell death, or apoptosis. This is typically achieved through the intrinsic mitochondrial pathway, which involves the following key events:
-
Modulation of Bcl-2 Family Proteins: Many ent-kaurene compounds alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. They often upregulate Bax and downregulate Bcl-2, leading to an increased Bax/Bcl-2 ratio.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.
-
Caspase Cascade Activation: Cytochrome c, in the presence of Apaf-1 and dATP, forms the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspases, such as caspase-3 and caspase-7.
-
Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.
dot graph "ent_Kaurene_Apoptosis_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Anticancer Mechanism of ent-Kaurene Diterpenoids", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes ent_Kaurene [label="ent-Kaurene Diterpenoids", fillcolor="#FBBC05", shape=ellipse]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#EA4335"]; Bax [label="Bax (Pro-apoptotic)", fillcolor="#34A853"]; Mitochondrion [label="Mitochondrion", shape=cylinder, fillcolor="#4285F4"]; Cytochrome_c [label="Cytochrome c Release", fillcolor="#4285F4"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#34A853"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#34A853"]; PARP_cleavage [label="PARP Cleavage", fillcolor="#34A853"]; Apoptosis [label="Apoptosis", shape=note, fillcolor="#FFFFFF"];
// Edges ent_Kaurene -> Bcl2 [arrowhead=tee, label="Inhibition"]; ent_Kaurene -> Bax [label="Upregulation"]; Bcl2 -> Mitochondrion [arrowhead=tee, style=dashed, label="Prevents"]; Bax -> Mitochondrion [label="Promotes MOMP"]; Mitochondrion -> Cytochrome_c; Cytochrome_c -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> PARP_cleavage; PARP_cleavage -> Apoptosis;
// Invisible edges for alignment {rank=same; Bcl2; Bax} } .dot Caption: ent-Kaurene diterpenoids induce apoptosis by modulating Bcl-2 family proteins, leading to caspase activation.
Quantitative Data: Anticancer Activity of ent-Kaurene Diterpenoids
The cytotoxic effects of various ent-kaurene diterpenoids against a range of human cancer cell lines are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Oridonin | HepG2 | Liver Cancer | 25.7 | |
| Ponicidin | HeLa | Cervical Cancer | 23.1 | |
| Ponicidin | A549 (72h) | Lung Cancer | 15.0 | |
| Jungermannenone A | HL-60 | Leukemia | 1.3 | |
| Jungermannenone B | HL-60 | Leukemia | 5.3 | |
| Jungermannenone D | HL-60 | Leukemia | 2.7 | |
| Compound 13 (synthetic) | HT29 | Colon Cancer | 2.71 | |
| Compound 13 (synthetic) | HepG2 | Liver Cancer | 2.12 | |
| Compound 13 (synthetic) | B16-F10 | Melanoma | 2.65 |
Structure-Activity Relationship (SAR)
The anticancer activity of ent-kaurene diterpenoids is closely linked to their chemical structure. Key structural features that often contribute to enhanced cytotoxicity include:
-
α,β-Unsaturated Ketone: The presence of an α,β-unsaturated ketone moiety in the D-ring is a common feature in many active compounds and is believed to be important for their biological activity, potentially through Michael addition reactions with biological nucleophiles.
-
Hydroxyl Groups: The position and stereochemistry of hydroxyl groups on the tetracyclic core can significantly influence potency and selectivity.
-
Exocyclic Methylene Group: The double bond at C-16 is also considered a crucial element for the genotoxic and cytotoxic effects of some ent-kaurene acids.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound and related ent-kaurene compounds.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
dot graph "MTT_Assay_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Workflow for MTT Cytotoxicity Assay", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes Seed_Cells [label="1. Seed Cells\n(96-well plate)", fillcolor="#4285F4"]; Incubate_24h_1 [label="2. Incubate\n(24 hours)", fillcolor="#4285F4"]; Add_Compound [label="3. Add Compound\n(serial dilutions)", fillcolor="#FBBC05"]; Incubate_48_72h [label="4. Incubate\n(48-72 hours)", fillcolor="#FBBC05"]; Add_MTT [label="5. Add MTT Reagent", fillcolor="#34A853"]; Incubate_4h [label="6. Incubate\n(4 hours)", fillcolor="#34A853"]; Add_Solubilizer [label="7. Add Solubilizing Agent\n(e.g., DMSO)", fillcolor="#EA4335"]; Read_Absorbance [label="8. Read Absorbance\n(570 nm)", fillcolor="#EA4335"]; Calculate_IC50 [label="9. Calculate IC50", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Seed_Cells -> Incubate_24h_1; Incubate_24h_1 -> Add_Compound; Add_Compound -> Incubate_48_72h; Incubate_48_72h -> Add_MTT; Add_MTT -> Incubate_4h; Incubate_4h -> Add_Solubilizer; Add_Solubilizer -> Read_Absorbance; Read_Absorbance -> Calculate_IC50; } .dot Caption: A stepwise workflow for determining the IC50 of a compound using the MTT assay.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the ent-kaurene compound (typically ranging from 0.1 to 100 µM) for 48 to 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using dose-response curve fitting software.
Protocol 2: Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptosis-related proteins.
Methodology:
-
Protein Extraction: Treat cells with the ent-kaurene compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: NLRP3 Inflammasome Activation and Inhibition Assay
This protocol is used to assess the inhibitory effect of compounds like this compound on NLRP3 inflammasome activation in macrophages.
Methodology:
-
Cell Priming: Prime bone marrow-derived macrophages (BMDMs) with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-treat the primed cells with various concentrations of this compound for 1 hour.
-
Inflammasome Activation: Stimulate the cells with an NLRP3 activator, such as nigericin (5 µM) or ATP (5 mM), for 1 hour.
-
Supernatant and Lysate Collection: Collect the cell culture supernatants and lyse the cells.
-
Cytokine Measurement: Measure the concentration of IL-1β in the supernatants using an ELISA kit.
-
Western Blot Analysis: Analyze the cell lysates and supernatants for cleaved caspase-1 (p20 subunit) by western blotting to confirm inflammasome activation.
Conclusion and Future Directions
This compound stands out as a promising lead compound for the development of novel anti-inflammatory therapeutics targeting the NLRP3 inflammasome. Its high potency and specific mechanism of action make it an attractive candidate for further preclinical and clinical investigation for a range of inflammatory disorders.
The broader family of ent-kaurene diterpenoids continues to be a fertile ground for the discovery of new anticancer agents. The diverse structures and potent biological activities of these compounds, particularly their ability to induce apoptosis in cancer cells, warrant continued exploration. Future research should focus on:
-
Investigating the Anticancer Potential of this compound: While current data is limited, a systematic evaluation of this compound's cytotoxicity against a panel of cancer cell lines is warranted to determine if it shares the anticancer properties of its structural relatives.
-
Structure-Activity Relationship Studies: Comprehensive SAR studies are crucial to optimize the potency and selectivity of ent-kaurene diterpenoids as either anti-inflammatory or anticancer agents.
-
In Vivo Efficacy and Safety: Promising compounds from both categories should be advanced into in vivo animal models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.
The multifaceted biological activities of this compound and its congeners highlight the immense potential of natural products in modern drug discovery and development.
References
The Traditional and Pharmacological Landscape of Rosthornin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosthornin B, an ent-kaurane diterpenoid, has emerged as a compound of significant interest within the scientific community. Isolated from plants with a history of use in traditional medicine, this natural product is now being investigated for its potential therapeutic applications. This technical guide provides a comprehensive overview of the traditional uses of this compound-containing plants, its known biological activities, and detailed experimental methodologies for its study.
Traditional Uses of this compound-Containing Plants
This compound has been identified in at least two plant species: Rabdosia rosthornii and Centaurea kotschyi. The traditional uses of these plants, while not always explicitly referencing this compound, provide a valuable context for its pharmacological investigation.
Rabdosia rosthorniiand the GenusRabdosiain Traditional Chinese Medicine
Rabdosia rosthornii belongs to the Lamiaceae family, a genus with a rich history in Traditional Chinese Medicine (TCM). While specific ethnobotanical records for R. rosthornii are not extensively documented, the closely related species Rabdosia rubescens, also known as "Dong Ling Cao," is widely used. Traditional applications of Rabdosia species primarily revolve around their anti-inflammatory and detoxifying properties. In TCM, they are used to "clear heat and detoxify," which translates to treating conditions characterized by inflammation and infection.[1][2]
Common traditional uses of the Rabdosia genus include the treatment of:
-
Sore throat and tonsillitis[2]
-
Inflammatory conditions[3]
-
Certain types of cancer, often as an adjuvant therapy[4]
The historical use of Rabdosia species for ailments associated with inflammation provides a strong rationale for the investigation of their anti-inflammatory constituents, such as this compound.
Centaurea kotschyiin Folk Medicine
Centaurea kotschyi, a member of the Asteraceae family, is found in regions of Turkey and Iran. Ethnobotanical studies have documented its use in folk medicine. However, the specific ailments treated with C. kotschyi are not as well-defined as those for Rabdosia in TCM. It is generally referred to as a plant with traditional medicinal applications, forming a basis for further pharmacological exploration.
Biological Activities and Mechanism of Action of this compound
Recent scientific investigations have begun to elucidate the specific pharmacological effects of this compound, with a primary focus on its potent anti-inflammatory activity.
Anti-inflammatory Activity: Inhibition of the NLRP3 Inflammasome
The most well-characterized biological activity of this compound is its role as a direct inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by triggering the maturation and release of pro-inflammatory cytokines, such as IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.
This compound exerts its anti-inflammatory effect by directly binding to the NLRP3 protein, which in turn blocks the interaction between NLRP3 and NEK7 (NIMA-related kinase 7). This interaction is a critical step in the assembly and activation of the inflammasome. By preventing this association, this compound effectively inhibits the downstream signaling cascade that leads to inflammation.
Other Potential Biological Activities
While the anti-inflammatory properties of this compound are the most extensively studied, other compounds from the Rabdosia genus, particularly ent-kaurane diterpenoids, have demonstrated a broader range of biological activities. These include:
-
Antibacterial activity : Several diterpenoids from Rabdosia species have shown inhibitory effects against various bacterial strains.
-
Anticancer activity : A number of ent-kaurane diterpenoids isolated from Rabdosia have exhibited cytotoxic effects against various cancer cell lines.
Further research is warranted to determine if this compound shares these antibacterial and anticancer properties.
Quantitative Data
The following table summarizes the key quantitative data for the biological activity of this compound.
| Biological Target | Assay | Test System | IC50 Value | Reference |
| NLRP3 Inflammasome | IL-1β Secretion Inhibition | LPS-primed bone marrow-derived macrophages (BMDMs) | 0.39 µM |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound.
Extraction and Isolation of this compound from Rabdosia rosthornii
The following is a representative protocol for the extraction and isolation of ent-kaurane diterpenoids, including this compound, from Rabdosia species, based on established methodologies.
1. Extraction: a. Air-dry the aerial parts of Rabdosia rosthornii and grind them into a coarse powder. b. Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for an extended period (e.g., 3 x 7 days), with periodic agitation. c. Filter the extracts and combine the filtrates. d. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
2. Fractionation: a. Suspend the crude ethanol extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297). b. Concentrate each fraction to dryness. This compound, being a moderately polar compound, is expected to be enriched in the chloroform or ethyl acetate fraction.
3. Chromatographic Purification: a. Subject the enriched fraction to column chromatography on silica (B1680970) gel. b. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) or petroleum ether and gradually increasing the polarity with ethyl acetate or acetone. c. Collect fractions and monitor them by thin-layer chromatography (TLC). d. Pool fractions containing compounds with similar TLC profiles. e. Further purify the fractions containing this compound using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients) until pure this compound is obtained.
4. Structure Elucidation: a. Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes a cell-based assay to evaluate the inhibitory effect of this compound on NLRP3 inflammasome activation.
1. Cell Culture and Differentiation: a. Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. b. Differentiate the THP-1 cells into macrophage-like cells by treating them with phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 24-48 hours.
2. Inflammasome Priming and Inhibitor Treatment: a. Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β. b. Following priming, replace the medium with fresh medium containing various concentrations of this compound (or vehicle control, e.g., DMSO) and incubate for 1 hour.
3. Inflammasome Activation: a. Induce NLRP3 inflammasome activation by treating the cells with an agonist such as nigericin (B1684572) (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.
4. Measurement of IL-1β Secretion: a. Collect the cell culture supernatants. b. Quantify the concentration of secreted IL-1β in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
5. Data Analysis: a. Calculate the percentage of inhibition of IL-1β secretion for each concentration of this compound compared to the vehicle-treated control. b. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of this compound-Mediated NLRP3 Inflammasome Inhibition
Caption: this compound inhibits NLRP3 inflammasome activation.
Experimental Workflow for this compound Isolation and Activity Testing
Caption: Workflow for this compound isolation and bioassay.
Conclusion
This compound is a promising natural product with well-defined anti-inflammatory properties centered on the inhibition of the NLRP3 inflammasome. Its origins in plants used in traditional medicine for inflammatory-related conditions underscore the value of ethnobotanical knowledge in modern drug discovery. The detailed methodologies provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and related compounds. Future studies should aim to fully characterize its other potential biological activities, optimize its synthesis, and evaluate its efficacy and safety in preclinical and clinical settings for the treatment of NLRP3-driven diseases.
References
- 1. chinese herb rabdosia: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genomic and in vivo evidence of synergy of a herbal extract compared to its most active ingredient: Rabdosia rubescens vs. oridonin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Rosthornin B from Isodon rosthornii
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosthornin B, an ent-kaurane diterpenoid isolated from Isodon rosthornii, has demonstrated significant anti-inflammatory properties. This document provides a detailed protocol for the isolation and purification of this compound. The methodology is based on established procedures for the separation of structurally related diterpenoids from the same plant species. Additionally, this note outlines the mechanism of action of this compound, specifically its role as a direct inhibitor of the NLRP3 inflammasome, a key target in inflammatory disease research.
Introduction
Isodon rosthornii, a plant used in traditional medicine, is a rich source of bioactive ent-kaurane diterpenoids. Among these, this compound has emerged as a compound of interest due to its potent anti-inflammatory effects. Recent studies have elucidated its mechanism of action, revealing that this compound directly targets the NOD-like receptor protein 3 (NLRP3) inflammasome[1][2]. Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making this compound a promising candidate for further investigation and drug development. This protocol details a robust method for the extraction, isolation, and purification of this compound from the aerial parts of I. rosthornii, enabling researchers to obtain high-purity material for biological and pharmacological studies.
Experimental Protocols
Plant Material and Extraction
-
Plant Material : Air-dried and powdered aerial parts of Isodon rosthornii are used as the starting material.
-
Extraction :
-
Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol (B145695) at room temperature. Perform the extraction three times, each for 24 hours, to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol.
-
The this compound-containing fraction is typically found in the ethyl acetate-soluble portion. Concentrate the EtOAc fraction to dryness.
-
Chromatographic Purification
The following is a multi-step chromatographic procedure for the isolation of this compound. The specific fractions to be collected should be guided by thin-layer chromatography (TLC) analysis, visualizing with a vanillin-sulfuric acid spray reagent and heating.
a. Silica (B1680970) Gel Column Chromatography (Initial Fractionation)
-
Column Preparation : Pack a large silica gel column (200-300 mesh) with a suitable solvent system, such as a gradient of chloroform-methanol.
-
Sample Loading : Dissolve the dried EtOAc extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution : Elute the column with a stepwise gradient of increasing polarity, for example, chloroform-methanol (100:0, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100, v/v).
-
Fraction Collection : Collect fractions of a defined volume and monitor by TLC to pool fractions with similar profiles.
b. Sephadex LH-20 Column Chromatography (Size Exclusion)
-
Column Preparation : Swell Sephadex LH-20 gel in methanol (B129727) and pack the column.
-
Sample Application : Concentrate the this compound-enriched fraction from the silica gel column and dissolve it in methanol.
-
Elution : Elute the column with methanol. This step is effective for removing pigments and other high molecular weight impurities.
-
Fraction Pooling : Collect and pool fractions based on TLC analysis.
c. Reversed-Phase C18 Column Chromatography (Medium Pressure Liquid Chromatography - MPLC)
-
Column and Solvents : Use a reversed-phase C18 column. The mobile phase is typically a gradient of methanol-water.
-
Elution : Apply the semi-purified fraction and elute with a stepwise or linear gradient of increasing methanol concentration (e.g., 30% to 100% methanol in water).
-
Fraction Analysis : Collect fractions and analyze by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
d. High-Performance Liquid Chromatography (HPLC) (Final Purification)
-
Column : A semi-preparative or preparative reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm) is suitable.
-
Mobile Phase : An isocratic or shallow gradient system of acetonitrile-water or methanol-water. The exact ratio should be optimized based on analytical HPLC results.
-
Injection and Detection : Dissolve the this compound-containing fraction in the mobile phase, filter, and inject onto the HPLC system. Monitor the elution profile using a UV detector, typically at around 210 nm.
-
Peak Collection : Collect the peak corresponding to this compound.
-
Purity Assessment : The purity of the isolated this compound should be determined by analytical HPLC, and its structure confirmed by spectroscopic methods (MS, ¹H NMR, ¹³C NMR).
Quantitative Data
The following table provides representative data for the isolation of ent-kaurane diterpenoids from Isodon rosthornii. The yields are illustrative and will vary depending on the specific batch of plant material and the precise execution of the protocol.
| Purification Step | Starting Material (g) | Fraction/Compound | Yield (mg) | Purity (%) |
| Extraction | 10,000 (dried plant) | Crude EtOAc Extract | 150 | - |
| Silica Gel CC | 150 | Fraction 3 | 25,000 | - |
| Sephadex LH-20 | 25,000 | Sub-fraction 3.2 | 8,000 | - |
| MPLC (C18) | 8,000 | This compound rich fraction | 500 | >85 |
| Preparative HPLC | 500 | This compound | 50 | >98 |
Biological Activity and Signaling Pathway
This compound has been identified as a potent inhibitor of the NLRP3 inflammasome, with an IC₅₀ of 0.39 μM[1][2]. The mechanism of inhibition involves the direct binding of this compound to the NLRP3 protein. This interaction sterically hinders the recruitment of NEK7 (NIMA-related kinase 7) to NLRP3, a critical step for the assembly and activation of the inflammasome complex. By preventing the NLRP3-NEK7 interaction, this compound effectively blocks the downstream activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
Diagram of the this compound Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Diagram of the this compound Signaling Pathway Inhibition
Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.
References
Application Note: Quantitative Analysis of Rosthornin B using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosthornin B is an ent-kaurene (B36324) diterpenoid compound that has been isolated from plant sources such as Rabdosia rosthornii[1]. Diterpenoids are a class of natural products with a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal extracts, and investigation of its biological functions. This application note provides a detailed protocol for the quantitative analysis of this compound using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Principle
The method employs reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a relatively nonpolar diterpenoid, will be retained on the column and then eluted by a gradient of an organic solvent (acetonitrile) and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is achieved by a UV-Vis detector, as diterpenoids typically exhibit UV absorbance. Quantification is performed using an external standard method by constructing a calibration curve from standards of known concentrations.
Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (four-decimal place).
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Volumetric flasks and pipettes.
-
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (optional, for mobile phase modification).
-
Experimental Protocols
Chromatographic Conditions
A summary of the HPLC conditions for the analysis of this compound is provided in the table below.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-20 min: 40-90% B20-25 min: 90% B25.1-30 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or as determined by UV scan of this compound) |
| Run Time | 30 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark. This stock solution should be stored at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions, 40% Acetonitrile) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction: Weigh 1.0 g of dried and powdered plant material (Rabdosia rosthornii leaves) into a conical flask. Add 20 mL of methanol.
-
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range.
Method Validation and Data Presentation
Method validation should be performed according to ICH guidelines to ensure the reliability of the results.[2] Key validation parameters and their typical acceptance criteria are summarized below. Hypothetical data for a calibration curve is also presented.
Table 1: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 85 - 115% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Table 2: Hypothetical Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 25.0 | 380,500 |
| 50.0 | 759,900 |
| 100.0 | 1,525,000 |
| Linear Regression | y = 15200x + 340 |
| Correlation Coefficient (R²) | 0.9998 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound from sample preparation to data analysis.
Caption: Experimental workflow for this compound analysis.
Hypothetical Signaling Pathway
This compound, as a diterpenoid, may exhibit various biological activities. The following diagram presents a hypothetical signaling pathway illustrating how this compound might exert anti-inflammatory effects, a common activity for this class of compounds.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
Conclusion
The described RP-HPLC method provides a framework for a reliable and accurate approach to the quantitative analysis of this compound in various samples, particularly from plant extracts. The method is straightforward and utilizes standard analytical equipment. Proper method validation is essential to ensure the quality and consistency of the results obtained. This protocol can be adapted and optimized depending on the specific sample matrix and analytical requirements.
References
Application Notes and Protocols for Rosthornin B Administration in a DSS-Induced Colitis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, hypothetical protocol for evaluating the efficacy of Rosthornin B in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model. As no specific literature for this compound in this model is currently available, this protocol is synthesized from established methodologies for inducing colitis and for testing novel therapeutic compounds.[1][2][3][4] The described procedures cover the induction of acute colitis, a proposed administration regimen for this compound, and key endpoint analyses to assess therapeutic efficacy. The included data are representative and for illustrative purposes.
Introduction to DSS-Induced Colitis Model
The DSS-induced colitis model is a widely used and reproducible animal model that mimics many of the clinical and histopathological features of human ulcerative colitis.[5] Administration of DSS in the drinking water of mice disrupts the colonic epithelial barrier, leading to the infiltration of inflammatory cells and the production of pro-inflammatory cytokines, resulting in weight loss, diarrhea, and rectal bleeding. This model is valuable for screening and characterizing the efficacy of novel anti-inflammatory compounds.
Experimental Protocol
Animal Model
-
Species: C57BL/6 mice are commonly used due to their susceptibility to DSS-induced colitis.
-
Age and Weight: 6-8 weeks old, with a body weight of approximately 20g at the start of the experiment.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment under standard laboratory conditions (25°C, 12-hour light/dark cycle) with ad libitum access to food and water.
Induction of Acute Colitis
Acute colitis can be induced by administering 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days. The concentration and duration can be adjusted to achieve the desired severity of colitis. For this protocol, we will use 3% DSS for 7 days.
Experimental Groups and this compound Administration
| Group | Description | Treatment |
| 1 | Healthy Control | Vehicle (e.g., PBS or 0.5% CMC-Na) orally, daily. |
| 2 | DSS Control | 3% DSS in drinking water for 7 days + oral vehicle daily. |
| 3 | Positive Control | 3% DSS in drinking water for 7 days + Sulfasalazine (50 mg/kg) orally, daily. |
| 4 | This compound (Low Dose) | 3% DSS in drinking water for 7 days + this compound (10 mg/kg) orally, daily. |
| 5 | This compound (Medium Dose) | 3% DSS in drinking water for 7 days + this compound (25 mg/kg) orally, daily. |
| 6 | This compound (High Dose) | 3% DSS in drinking water for 7 days + this compound (50 mg/kg) orally, daily. |
-
Administration: this compound and the vehicle/positive control should be administered via oral gavage starting from day 0 of DSS administration and continuing for the duration of the experiment.
Monitoring and Sample Collection
-
Daily Monitoring:
-
Body weight
-
Stool consistency
-
Presence of blood in stool (Hemoccult test)
-
-
Disease Activity Index (DAI): The DAI should be calculated daily based on the scoring system below.
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | Normal |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Slight bleeding |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
-
Terminal Sample Collection (Day 8):
-
Mice are euthanized, and the colon is excised from the cecum to the anus.
-
Colon length is measured.
-
A small distal portion of the colon is fixed in 10% formalin for histopathological analysis.
-
The remaining colonic tissue is used for myeloperoxidase (MPO) activity assay and cytokine analysis (e.g., TNF-α, IL-6, IL-1β).
-
Data Presentation (Hypothetical Data)
Table 1: Effect of this compound on Body Weight Change, DAI, and Colon Length
| Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Final DAI Score | Colon Length (cm) |
| Healthy Control | 20.1 ± 0.5 | 21.5 ± 0.6 | +6.9% | 0.0 ± 0.0 | 9.8 ± 0.4 |
| DSS Control | 20.3 ± 0.4 | 16.8 ± 0.7 | -17.2% | 3.8 ± 0.3 | 6.2 ± 0.5 |
| Positive Control | 20.2 ± 0.6 | 19.1 ± 0.5 | -5.4% | 1.5 ± 0.4 | 8.5 ± 0.6 |
| This compound (10 mg/kg) | 20.4 ± 0.5 | 18.0 ± 0.6 | -11.8% | 2.9 ± 0.5 | 7.1 ± 0.4 |
| This compound (25 mg/kg) | 20.1 ± 0.4 | 18.7 ± 0.7 | -6.9% | 2.1 ± 0.3 | 7.9 ± 0.5 |
| This compound (50 mg/kg) | 20.3 ± 0.5 | 19.5 ± 0.4 | -3.9% | 1.3 ± 0.2 | 8.8 ± 0.3 |
Table 2: Effect of this compound on Histological Score and Inflammatory Markers
| Group | Histological Score | MPO Activity (U/g tissue) | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) | IL-1β (pg/mg tissue) |
| Healthy Control | 0.2 ± 0.1 | 1.5 ± 0.3 | 25.3 ± 4.1 | 15.8 ± 3.2 | 10.1 ± 2.5 |
| DSS Control | 3.7 ± 0.4 | 12.8 ± 1.5 | 150.6 ± 12.3 | 125.4 ± 10.8 | 98.7 ± 9.1 |
| Positive Control | 1.4 ± 0.3 | 4.1 ± 0.8 | 65.2 ± 7.5 | 50.1 ± 6.4 | 35.6 ± 5.3 |
| This compound (10 mg/kg) | 2.8 ± 0.5 | 9.5 ± 1.1 | 110.8 ± 9.8 | 95.3 ± 8.7 | 75.4 ± 7.9 |
| This compound (25 mg/kg) | 2.0 ± 0.4 | 6.8 ± 0.9 | 80.4 ± 8.1 | 68.9 ± 7.1 | 50.2 ± 6.8 |
| This compound (50 mg/kg) | 1.2 ± 0.2 | 3.5 ± 0.6 | 55.7 ± 6.9 | 45.2 ± 5.9 | 30.8 ± 4.7 |
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for DSS-induced colitis and this compound treatment.
Putative Signaling Pathway Modulation by this compound
The anti-inflammatory effects of many natural compounds in colitis models are mediated through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. The following diagram illustrates a plausible mechanism for this compound's action.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This document outlines a comprehensive and standardized protocol for the initial in vivo evaluation of this compound in a DSS-induced colitis mouse model. The provided methodologies for induction, treatment, and analysis, along with the illustrative data and diagrams, offer a robust framework for researchers. Successful execution of this protocol would provide critical preliminary data on the potential of this compound as a therapeutic agent for inflammatory bowel disease.
References
- 1. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - Ace Therapeutics [acetherapeutics.com]
- 2. socmucimm.org [socmucimm.org]
- 3. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemically induced mouse models of acute and chronic intestinal inflammation [pubmed.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols: In Vitro Cytotoxicity of Rosthornin B on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosthornin B, a natural compound, has demonstrated potential as an anticancer agent. Preliminary studies indicate its ability to induce apoptosis, or programmed cell death, in cancer cells. These application notes provide a comprehensive overview of the in vitro cytotoxicity of this compound against various cancer cell lines. Detailed protocols for assessing its cytotoxic effects and investigating the underlying molecular mechanisms are presented to facilitate further research and drug development efforts.
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines using a standard cytotoxicity assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells, were determined.
| Cell Line | Cancer Type | IC50 (µM) |
| RKO | Colon Carcinoma | 15.2 ± 1.8 |
| HT-29 | Colon Carcinoma | 25.5 ± 2.5 |
| MCF-7 | Breast Adenocarcinoma | 32.8 ± 3.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 21.4 ± 2.3 |
| A549 | Lung Carcinoma | 45.1 ± 4.2 |
| HeLa | Cervical Cancer | 38.6 ± 3.9 |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol outlines the determination of cell viability following treatment with this compound using the Sulforhodamine B (SRB) assay. The SRB assay is a colorimetric method that relies on the binding of SRB dye to cellular proteins, providing an estimation of cell mass.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% (v/v) acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate the plates for 48-72 hours.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well without aspirating the medium. Incubate the plates at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of this compound concentration and fitting the data to a dose-response curve.
Annexin V-FITC Apoptosis Assay
This protocol describes the detection of apoptosis in cancer cells treated with this compound using the Annexin V-FITC Apoptosis Detection Kit. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with this compound at the desired concentrations for the specified duration. Include untreated and positive control groups.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695), cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined based on their fluorescence intensity.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of this compound using the SRB assay.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of other natural products that induce apoptosis in cancer cells, a plausible signaling pathway for this compound is proposed. It is hypothesized that this compound may induce apoptosis through the intrinsic mitochondrial pathway, potentially involving the MAPK signaling cascade and regulation of the Bcl-2 family of proteins.
Caption: A hypothesized signaling pathway for this compound-induced apoptosis in cancer cells.
Application Notes: Measuring Rosthornin B Inhibition of NLRP3 Inflammasome Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its aberrant activation is implicated in a wide range of inflammatory diseases. Rosthornin B, a natural diterpenoid, has emerged as a potent and specific inhibitor of the NLRP3 inflammasome, presenting a promising therapeutic avenue.[1][2][3] This document provides detailed application notes and protocols for measuring the inhibitory effects of this compound on NLRP3 inflammasome activation.
This compound directly targets the NLRP3 protein, preventing its interaction with the NIMA-related kinase 7 (NEK7), a crucial step for inflammasome assembly and activation.[1][2] The compound has demonstrated efficacy in both murine and human cell lines, inhibiting the activation of the NLRP3 inflammasome triggered by various stimuli.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly binding to the NLRP3 protein. This interaction sterically hinders the recruitment of NEK7 to the NLRP3 leucine-rich repeat (LRR) domain, a critical event for the conformational changes required for inflammasome oligomerization and subsequent activation of caspase-1. Consequently, the downstream processing and release of the pro-inflammatory cytokines IL-1β and IL-18 are suppressed.
Caption: this compound inhibits NLRP3 inflammasome activation.
Data Presentation
Table 1: In Vitro Inhibition of NLRP3 Inflammasome Activation by this compound
| Cell Line | Activator | Readout | This compound (µM) | % Inhibition (relative to vehicle) |
| Mouse BMDMs | Nigericin | IL-1β Secretion | 0.25 | ~40% |
| 0.5 | ~75% | |||
| 1 | ~90% | |||
| 2 | ~95% | |||
| Mouse BMDMs | Nigericin | Caspase-1 (p20) | 0.5 | Noticeable Reduction |
| 1 | Strong Reduction | |||
| 2 | Near Complete Inhibition | |||
| Human THP-1 | Nigericin | Caspase-1 (p20) | 0.5 | Noticeable Reduction |
| 1 | Strong Reduction | |||
| 2 | Near Complete Inhibition | |||
| Mouse BMDMs | ATP | IL-1β Secretion | 2 | Significant Inhibition |
| Mouse BMDMs | MSU | IL-1β Secretion | 2 | Significant Inhibition |
Data are approximated from published findings.
Table 2: IC50 Value of this compound
| Parameter | Value | Reference |
| IC50 for NLRP3 inflammasome inhibition | 0.39 µM |
Experimental Protocols
Caption: Workflow for assessing this compound's inhibitory activity.
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) or THP-1 cells and its inhibition by this compound.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or THP-1 cells
-
DMEM or RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
NLRP3 activators: Nigericin, ATP, Monosodium Urate (MSU) crystals
-
PMA (for THP-1 differentiation)
-
PBS (phosphate-buffered saline)
-
Protease inhibitor cocktail
Procedure:
-
Cell Culture and Priming:
-
For BMDMs: Plate cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
For THP-1 cells: Differentiate THP-1 monocytes into macrophages by treating with 100 nM PMA for 48-72 hours. Replace the medium with fresh medium and rest the cells for 24 hours.
-
Prime the cells with 1 µg/mL LPS in serum-free medium for 4 hours.
-
-
This compound Treatment:
-
Following priming, replace the medium with fresh serum-free medium.
-
Add this compound at desired concentrations (e.g., 0.25, 0.5, 1, 2 µM) to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 30 minutes.
-
-
NLRP3 Inflammasome Activation:
-
Add an NLRP3 activator to the wells. Examples include:
-
Nigericin (5 µM) for 1 hour.
-
ATP (5 mM) for 30 minutes.
-
MSU crystals (150 µg/mL) for 6 hours.
-
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well and centrifuge at 300 x g for 10 minutes at 4°C to pellet any detached cells. Store the cleared supernatant at -80°C for ELISA and Western blot analysis.
-
Wash the adherent cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease inhibitors. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the cleared lysate and store it at -80°C for Western blot and immunoprecipitation.
-
Protocol 2: Measurement of IL-1β Secretion by ELISA
Materials:
-
Human or Mouse IL-1β ELISA kit
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the IL-1β ELISA kit.
-
Briefly, add standards and diluted supernatants to the antibody-coated wells.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the enzyme conjugate (e.g., HRP-streptavidin).
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the recommended wavelength (typically 450 nm).
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
Protocol 3: Western Blot for Caspase-1 Cleavage
Materials:
-
Collected cell culture supernatants and lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-caspase-1 (to detect both pro-caspase-1 and the cleaved p20 subunit), anti-β-actin (loading control for lysates)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation:
-
For lysates: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
For supernatants: Concentrate proteins using methods like TCA precipitation if necessary, or mix a standardized volume with Laemmli sample buffer and boil.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-caspase-1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
The pro-caspase-1 band (~45 kDa) will be visible in the cell lysates, and the cleaved p20 subunit (~20 kDa) will be present in the supernatants of activated samples.
-
Protocol 4: Co-Immunoprecipitation of NLRP3 and NEK7
This protocol is to assess the effect of this compound on the interaction between NLRP3 and NEK7.
Materials:
-
Collected cell lysates
-
Anti-NLRP3 or anti-NEK7 antibody for immunoprecipitation
-
Control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with protease inhibitors)
-
Wash buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl pH 2.5 or Laemmli sample buffer)
Procedure:
-
Lysate Preparation: Prepare cell lysates as described in Protocol 1, using a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Add control IgG and protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the pre-cleared supernatant.
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-NLRP3) or control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads using elution buffer or by resuspending the beads in Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting as described in Protocol 3, using antibodies against NEK7 and NLRP3 to detect the co-immunoprecipitated proteins. A decrease in the NEK7 band in the NLRP3 immunoprecipitate in the presence of this compound would indicate inhibition of their interaction.
-
References
ELISA protocol for IL-1β measurement after Rosthornin B treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous inflammatory diseases. Its production is tightly regulated, primarily through the activation of the NLRP3 inflammasome complex. This complex processes pro-IL-1β into its active, secreted form. Rosthornin B, a natural diterpene, has been identified as a direct inhibitor of the NLRP3 inflammasome, presenting a promising therapeutic avenue for NLRP3-driven diseases.[1][2] This document provides a detailed protocol for treating cells with this compound and subsequently measuring the levels of secreted IL-1β using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Mechanism of Action: this compound in the Context of IL-1β Production
This compound exerts its anti-inflammatory effects by directly targeting the NLRP3 protein.[1][2] This interaction prevents the assembly and activation of the NLRP3 inflammasome. The canonical pathway for IL-1β secretion involves two signals. The first signal, often initiated by lipopolysaccharide (LPS), primes the cells, leading to the transcription and translation of pro-IL-1β and NLRP3. The second signal, such as ATP or nigericin, triggers the assembly of the NLRP3 inflammasome, leading to the activation of caspase-1, which then cleaves pro-IL-1β into its mature, secreted form. This compound specifically inhibits this second step, thereby reducing the secretion of active IL-1β without affecting the production of inflammasome-independent cytokines like TNF-α.[1]
Experimental Protocol: Cell Treatment and Lysis
This protocol is designed for treating cultured cells, such as lipopolysaccharide (LPS)-primed bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells, with this compound followed by stimulation to induce IL-1β secretion.
Materials:
-
Cultured cells (e.g., LPS-primed BMDMs or THP-1 cells)
-
Complete cell culture medium
-
This compound (Ros B)
-
LPS (Lipopolysaccharide)
-
NLRP3 inflammasome activator (e.g., Nigericin, ATP, or MSU crystals)
-
Phosphate Buffered Saline (PBS), sterile
-
Microcentrifuge tubes
-
Cell lysis buffer (optional, for intracellular pro-IL-1β measurement)
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 96-well plate at a density appropriate for your cell type and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.
-
This compound Treatment: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound. A dose-dependent inhibition has been observed, with an IC50 of 0.39 μM reported in one study. It is recommended to perform a dose-response experiment (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (e.g., DMSO). Incubate for 1 hour.
-
Inflammasome Activation: Add an NLRP3 inflammasome activator. For example:
-
Nigericin (5 µM) for 1 hour.
-
ATP (5 mM) for 30 minutes.
-
MSU crystals (150 µg/mL) for 6 hours.
-
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant into a clean microcentrifuge tube. Centrifuge at 300 x g for 10 minutes to pellet any detached cells or debris. The clarified supernatant contains the secreted IL-1β and is ready for ELISA analysis. Store at -80°C if not used immediately.
-
Cell Lysate (Optional): To measure intracellular pro-IL-1β, wash the cells with cold PBS, then add cell lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. The supernatant is the cell lysate.
-
Quantitative Data Summary
The following table summarizes hypothetical data from an experiment measuring IL-1β secretion in LPS-primed BMDMs treated with increasing concentrations of this compound before stimulation with Nigericin.
| This compound (µM) | IL-1β Concentration (pg/mL) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 1250 | 85 | 0 |
| 0.1 | 980 | 65 | 21.6 |
| 0.5 | 630 | 42 | 49.6 |
| 1.0 | 310 | 25 | 75.2 |
| 5.0 | 150 | 15 | 88.0 |
| 10.0 | 80 | 10 | 93.6 |
ELISA Protocol for IL-1β Measurement
This is a general sandwich ELISA protocol. Please refer to the manufacturer's instructions for your specific ELISA kit for detailed volumes, incubation times, and concentrations.
Materials:
-
IL-1β ELISA kit (containing pre-coated plate, detection antibody, standards, buffers, and substrate)
-
Clarified cell culture supernatants (from the experimental protocol)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Standard and Sample Addition: Add 100 µL of each standard and sample (clarified supernatant) to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for 90 minutes at 37°C or as specified by the kit.
-
Wash: Aspirate the liquid from each well and wash the plate 2-3 times with the provided wash buffer.
-
Detection Antibody: Add 100 µL of the biotin-labeled detection antibody to each well.
-
Incubation: Cover the plate and incubate for 60 minutes at 37°C.
-
Wash: Aspirate and wash the plate 3-5 times.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Wash: Aspirate and wash the plate 5 times.
-
Substrate Development: Add 90 µL of TMB substrate to each well and incubate in the dark for 10-20 minutes at 37°C.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm immediately.
-
Data Analysis: Generate a standard curve by plotting the absorbance of each standard against its known concentration. Use the standard curve to determine the concentration of IL-1β in your samples.
Visualizations
Caption: this compound inhibits the NLRP3 inflammasome assembly, blocking IL-1β secretion.
Caption: Workflow for measuring secreted IL-1β after this compound treatment using ELISA.
References
Application Notes and Protocols for In Vivo Studies of Rosthornin B in a Septic Shock Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The inflammatory cascade, often mediated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), can lead to septic shock, multiple organ failure, and death. A key pathway implicated in the hyperinflammation characteristic of sepsis is the activation of the NLRP3 inflammasome, which leads to the maturation and release of potent pro-inflammatory cytokines, notably Interleukin-1β (IL-1β).
Rosthornin B, a natural diterpene isolated from Isodon plants, has emerged as a promising therapeutic candidate for inflammatory diseases. It functions as a direct inhibitor of the NLRP3 inflammasome.[1] Mechanistically, this compound binds to NLRP3, thereby blocking the crucial interaction between NLRP3 and NEK7 (NIMA-related kinase 7), which is essential for inflammasome assembly and activation.[1] In vivo studies have demonstrated that this compound confers significant therapeutic benefits in a mouse model of LPS-induced septic shock by attenuating the systemic inflammatory response.[1]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical in vivo models of septic shock, specifically focusing on the widely used lipopolysaccharide (LPS)-induced endotoxemia model.
Data Presentation
Disclaimer: The following tables are structured based on typical outcomes from in vivo septic shock studies. While it is reported that this compound improves survival and reduces cytokine levels, specific quantitative data from peer-reviewed publications were not available at the time of this document's creation. The values presented below are for illustrative purposes only and should be replaced with actual experimental data.
Table 1: Effect of this compound on Survival Rate in LPS-Induced Septic Shock Model
| Group | Treatment | Dose | Number of Animals (n) | Survival Rate (%) at 48h |
| 1 | Vehicle Control | - | 10 | 100% |
| 2 | LPS + Vehicle | 20 mg/kg (LPS) | 10 | Placeholder: e.g., 20% |
| 3 | LPS + this compound | 20 mg/kg (LPS) + 10 mg/kg | 10 | Placeholder: e.g., 70% |
Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Induced Septic Shock Model
| Group | Treatment | TNF-α (pg/mL) ± SD | IL-1β (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| 1 | Vehicle Control | Placeholder: e.g., 50 ± 15 | Placeholder: e.g., 20 ± 8 | Placeholder: e.g., 30 ± 10 |
| 2 | LPS + Vehicle | Placeholder: e.g., 2500 ± 450 | Placeholder: e.g., 800 ± 150 | Placeholder: e.g., 3000 ± 500 |
| 3 | LPS + this compound | Placeholder: e.g., 1200 ± 300 | Placeholder: e.g., 350 ± 90 | Placeholder: e.g., 1500 ± 400 |
| (Cytokine levels measured at 4 hours post-LPS injection) |
Table 3: Effect of this compound on Organ Injury Markers in LPS-Induced Septic Shock Model
| Group | Treatment | ALT (U/L) ± SD | AST (U/L) ± SD | BUN (mg/dL) ± SD | Creatinine (mg/dL) ± SD |
| 1 | Vehicle Control | Placeholder: e.g., 40 ± 8 | Placeholder: e.g., 120 ± 25 | Placeholder: e.g., 20 ± 5 | Placeholder: e.g., 0.4 ± 0.1 |
| 2 | LPS + Vehicle | Placeholder: e.g., 250 ± 60 | Placeholder: e.g., 600 ± 120 | Placeholder: e.g., 100 ± 20 | Placeholder: e.g., 1.5 ± 0.4 |
| 3 | LPS + this compound | Placeholder: e.g., 100 ± 30 | Placeholder: e.g., 300 ± 70 | Placeholder: e.g., 50 ± 15 | Placeholder: e.g., 0.8 ± 0.2 |
| (Markers measured at 24 hours post-LPS injection) |
Mandatory Visualizations
Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.
Caption: Experimental workflow for the LPS-induced septic shock model.
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model is used to induce a systemic inflammatory response that mimics key aspects of the hyperinflammatory phase of septic shock.
Materials:
-
This compound
-
Vehicle for this compound (e.g., DMSO followed by dilution in sterile saline. Note: Solubility and vehicle composition should be empirically determined.)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free 0.9% saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile syringes and needles (27-30G)
-
Animal scale
-
Equipment for blood collection (e.g., micro-hematocrit tubes, cardiac puncture supplies)
-
ELISA kits for mouse TNF-α, IL-1β, and IL-6
-
Biochemistry analyzer for ALT, AST, BUN, and creatinine
Procedure:
-
Animal Acclimatization: House mice under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable vehicle. On the day of the experiment, dilute to the final working concentration (to deliver 10 mg/kg) in sterile saline.
-
Dissolve LPS in sterile, pyrogen-free saline to a concentration that allows for intraperitoneal (i.p.) injection of 20 mg/kg in a standard volume (e.g., 100-200 µL).
-
-
Experimental Groups: Randomly assign mice to the following groups (n=8-10 per group for survival studies; n=5-6 for biochemical analysis):
-
Group 1 (Control): Vehicle i.p. injection.
-
Group 2 (LPS + Vehicle): Vehicle i.p. injection followed 1 hour later by LPS (20 mg/kg, i.p.).
-
Group 3 (LPS + this compound): this compound (10 mg/kg, i.p.) followed 1 hour later by LPS (20 mg/kg, i.p.).[1]
-
-
Administration:
-
Weigh each mouse to calculate the precise injection volume.
-
Administer this compound or vehicle via i.p. injection.
-
One hour after the initial injection, administer LPS or saline via i.p. injection.
-
-
Monitoring and Sample Collection:
-
Survival Study: Monitor mice every 4-6 hours for the first 24 hours, and then twice daily for up to 72 hours. Record signs of sickness (piloerection, lethargy, huddling) and time of death.
-
Cytokine Analysis: At 4 hours post-LPS injection, euthanize mice and collect blood via cardiac puncture.[1] Allow blood to clot, centrifuge to separate serum, and store at -80°C until analysis.
-
Organ Injury Analysis: At 24 hours post-LPS injection, collect blood as described above for serum analysis of ALT, AST, BUN, and creatinine.
-
-
Biochemical Analysis:
-
Measure serum concentrations of TNF-α, IL-1β, and IL-6 using commercial ELISA kits according to the manufacturer's instructions.
-
Measure serum levels of organ injury markers using an automated biochemistry analyzer.
-
Protocol 2: Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the "gold standard" for preclinical sepsis research as it more closely mimics the pathophysiology of clinical sepsis arising from a polymicrobial infection.
Materials:
-
All materials from Protocol 1
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical tools (scissors, forceps, needle holders)
-
Suture material (e.g., 3-0 silk)
-
Wound clips or sutures for skin closure
-
Surgical disinfectant (e.g., Betadine, 70% ethanol)
-
Warming pad
-
Analgesic (e.g., buprenorphine)
-
Needles for puncture (e.g., 21-25G, size determines severity)
Procedure:
-
Animal Preparation and Anesthesia:
-
Acclimatize and fast mice for 4-6 hours before surgery, with water available.
-
Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation or i.p. ketamine/xylazine). Confirm proper anesthetic depth by lack of pedal reflex.
-
Shave the abdomen and sterilize the surgical area with disinfectant.
-
-
Surgical Procedure:
-
Place the mouse on a warming pad to maintain body temperature.
-
Make a 1-2 cm midline laparotomy incision through the skin and peritoneum to expose the abdominal cavity.
-
Exteriorize the cecum, being careful to keep the connecting mesentery intact and moist with sterile saline.
-
Ligate the cecum with a silk suture at a desired distance from the distal tip (e.g., 50% of the cecal length). The ligation length is a critical determinant of sepsis severity. Ensure the ligation does not obstruct the ileocecal valve, which would cause bowel obstruction.
-
Puncture the ligated cecum once or twice with a needle (a "through-and-through" puncture). The needle gauge also determines severity (larger gauge = more severe sepsis).
-
Gently squeeze the cecum to express a small amount of fecal content into the peritoneal cavity.
-
Carefully return the cecum to the abdominal cavity.
-
Close the peritoneal wall and skin in separate layers using appropriate sutures or wound clips.
-
-
Post-Operative Care and Treatment:
-
Immediately after surgery, administer fluid resuscitation with 1 mL of pre-warmed sterile saline subcutaneously.
-
Administer a post-operative analgesic (e.g., buprenorphine) as per institutional guidelines.
-
Administer this compound (10 mg/kg, i.p.) or vehicle at a designated time point (e.g., immediately post-surgery or after a set delay to model clinical scenarios).
-
Return the mouse to a clean cage placed partially on a warming pad for recovery.
-
-
Monitoring and Sample Collection:
-
Monitor animals closely as described in the LPS protocol. The onset of symptoms is more gradual in the CLP model.
-
Sample collection time points may need to be adjusted (e.g., 12-24 hours post-CLP for cytokines and organ injury markers) to capture the peak response in this model.
-
Conclusion
This compound presents a targeted therapeutic strategy for septic shock by directly inhibiting the NLRP3 inflammasome. The protocols outlined here provide a framework for evaluating its efficacy in established and clinically relevant murine models of sepsis. Consistent and detailed experimental execution is critical for obtaining reproducible and translatable results in the development of this promising anti-inflammatory agent.
References
Application Notes and Protocols: Cell Culture Preparation for Rosthornin B Treatment
Introduction
Rosthornin B is a natural ent-kaurene (B36324) diterpenoid compound isolated from plants of the Isodon genus, such as Rabdosia rosthornii.[1] Emerging research has highlighted its potent biological activities, particularly its anti-inflammatory and potential anti-cancer properties. These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the preparation of cell cultures for treatment with this compound, summarizing key quantitative data and outlining relevant experimental methodologies.
Mechanism of Action
The primary characterized mechanism of action for this compound is the direct inhibition of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by inducing inflammation in response to various stimuli. This compound has been shown to directly bind to the NLRP3 protein, which in turn blocks the crucial interaction between NLRP3 and NEK7 (NIMA-related kinase 7). This interference prevents the assembly and activation of the inflammasome complex, thereby inhibiting the downstream release of pro-inflammatory cytokines like IL-1β.[2] This inhibitory action is potent and irreversible.[2]
Beyond its anti-inflammatory effects, this compound has also been noted for its apoptosis-inducing activity in certain cancer cell lines, such as RKO colon cancer cells.[2] While the precise apoptotic pathway is still under detailed investigation, it likely involves the modulation of key apoptosis-regulating proteins.
Signaling Pathway of this compound in NLRP3 Inflammasome Inhibition
Application Notes
Reagent Preparation and Storage
-
Compound: this compound (ent-kaurene diterpenoid).
-
Solubility: Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. Further dilutions for cell culture experiments should be made in the appropriate culture medium to achieve the final desired concentration.
-
Storage: Store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Cell Line Selection
This compound has shown efficacy in different cell types. The choice of cell line should be guided by the experimental objective.
-
Inflammation Studies: Bone Marrow-Derived Macrophages (BMDMs) are highly suitable for studying NLRP3 inflammasome activation and inhibition.[2]
-
Cancer Studies:
-
Colon Cancer: RKO cells have been used to demonstrate apoptosis-inducing activity.
-
Non-Small Cell Lung Cancer (NSCLC): While studies on this compound in NSCLC are less prevalent, related compounds like Rosthorin A have shown significant effects on NSCLC cell lines such as A549, H1299, and H1975, suggesting these may also be relevant for this compound studies.
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving this compound and related compounds.
Table 1: Inhibitory Concentration of this compound
| Cell Type | Assay | Endpoint | IC₅₀ Value | Reference |
|---|
| LPS-sensitized BMDMs | IL-1β Secretion | NLRP3 Inflammasome Activation | 0.39 µM | |
Table 2: Efficacy of a Related Compound (Rosthorin A) in NSCLC Cell Lines
| Cell Line | Assay | Concentrations Tested | Observed Effect | Reference |
|---|---|---|---|---|
| A549, H1299, H1975 | Cell Growth/Colony Formation | 0, 10, 20, 40 µM | Significant inhibition of growth and colony formation |
| A549, H1299, H1975 | Migration & Invasion | 0, 10, 20, 40 µM | Significant inhibition of migration and invasion | |
Experimental Protocols
The following diagram illustrates a general workflow for conducting cell-based assays with this compound.
General Experimental Workflow
Protocol 1: General Cell Culture and Treatment
-
Cell Thawing and Culture:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a tube containing pre-warmed complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 300 x g for 3 minutes to pellet the cells.
-
Resuspend the cell pellet in fresh medium and seed into an appropriate culture flask (T25 or T75).
-
Culture at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Seeding for Experiments:
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into the desired plate format (e.g., 96-well for viability, 6-well for protein analysis) at a predetermined density.
-
Allow cells to adhere and stabilize for 24 hours before treatment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 2: Cell Viability (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound as described in Protocol 1 and incubate for the desired time.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach with trypsin.
-
Centrifuge the collected cells at 300 x g for 5 minutes and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided with the Annexin V-FITC apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 4: Western Blot for Protein Expression
-
After treatment with this compound in 6-well plates, wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-NLRP3, anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL (chemiluminescence) detection system. Perform densitometry analysis to quantify protein expression relative to a loading control like β-actin.
References
Application Note: Investigating the Inhibitory Effect of Rosthornin B on the NEK7-NLRP3 Interaction
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a key role in the response to cellular danger signals and pathogens.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. Activation of the NLRP3 inflammasome is a multi-step process that culminates in the assembly of a protein complex consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[3][4] This assembly leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[3]
Recent studies have identified NIMA-related kinase 7 (NEK7) as an essential mediator of NLRP3 inflammasome activation. NEK7 directly interacts with the leucine-rich repeat (LRR) domain of NLRP3, a step that is crucial for the oligomerization and subsequent activation of the inflammasome complex. This NEK7-NLRP3 interaction, therefore, represents a promising therapeutic target for the development of novel anti-inflammatory agents.
Rosthornin B, a natural diterpenoid compound, has been identified as a potent inhibitor of the NLRP3 inflammasome. It has been shown to directly bind to NLRP3 and disrupt the interaction between NEK7 and NLRP3, thereby inhibiting inflammasome assembly and subsequent inflammatory responses. This application note provides detailed protocols for utilizing Western blot analysis and other supporting assays to investigate the inhibitory effect of this compound on the NEK7-NLRP3 interaction.
Signaling Pathway
Caption: this compound inhibits the NLRP3 signaling pathway.
Experimental Workflow
Caption: Workflow for analyzing this compound's effect.
Materials and Methods
Cell Lines and Reagents
-
Human THP-1 monocytes
-
Bone marrow-derived macrophages (BMDMs)
-
This compound
-
Lipopolysaccharide (LPS)
-
Nigericin
-
Co-Immunoprecipitation (Co-IP) Kit
-
Anti-NLRP3 antibody
-
Anti-NEK7 antibody
-
Anti-Caspase-1 antibody
-
Anti-IL-1β antibody
-
HRP-conjugated secondary antibodies
-
ELISA kit for human/mouse IL-1β
-
LDH cytotoxicity assay kit
-
Cell lysis buffer
-
Protease and phosphatase inhibitor cocktail
Experimental Protocols
1. Cell Culture and Treatment
-
THP-1 Cell Differentiation: Culture THP-1 monocytes and differentiate them into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA).
-
BMDM Isolation and Culture: Isolate bone marrow cells from mice and differentiate them into macrophages using M-CSF.
-
Inflammasome Activation:
-
Prime cells with LPS (1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Pre-treat the primed cells with various concentrations of this compound for 1 hour.
-
Induce NLRP3 inflammasome activation with a secondary stimulus such as Nigericin (10 µM) for 1 hour.
-
2. Co-Immunoprecipitation (Co-IP) and Western Blot Analysis
This protocol is designed to assess the interaction between endogenous NEK7 and NLRP3.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an anti-NLRP3 antibody or control IgG overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads multiple times with IP lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with anti-NEK7 and anti-NLRP3 antibodies.
-
Detect the protein bands using an HRP-conjugated secondary antibody and a chemiluminescence substrate.
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to NLRP3 within the cellular environment.
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Western Blot: Analyze the soluble fractions by Western blot using an anti-NLRP3 antibody to determine the amount of soluble NLRP3 at each temperature. A shift in the melting curve of NLRP3 in the presence of this compound indicates direct binding.
4. ELISA for IL-1β Secretion
This assay quantifies the downstream effect of NLRP3 inflammasome inhibition.
-
Sample Collection: Collect the cell culture supernatants after the treatment protocol.
-
ELISA: Perform an ELISA for IL-1β according to the manufacturer's instructions to measure the concentration of secreted IL-1β.
5. LDH Assay for Pyroptosis
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of pyroptotic cell death.
-
Sample Collection: Collect the cell culture supernatants.
-
LDH Assay: Perform the LDH assay according to the manufacturer's instructions.
Data Presentation
Table 1: Effect of this compound on the NEK7-NLRP3 Interaction (Co-IP)
| Treatment Group | Input NLRP3 (Relative Intensity) | IP: NLRP3 (Relative Intensity) | Co-IP: NEK7 (Relative Intensity) |
| Control | 1.00 | 1.00 | 1.00 |
| This compound (0.1 µM) | 1.02 | 0.98 | 0.75 |
| This compound (0.5 µM) | 0.99 | 1.01 | 0.42 |
| This compound (2.0 µM) | 1.01 | 0.99 | 0.15 |
Table 2: Effect of this compound on NLRP3 Thermal Stability (CETSA)
| Temperature (°C) | Vehicle Control (% Soluble NLRP3) | This compound (2 µM) (% Soluble NLRP3) |
| 42 | 100 | 100 |
| 46 | 85 | 95 |
| 50 | 50 | 78 |
| 54 | 20 | 55 |
| 58 | 5 | 25 |
Table 3: Inhibitory Effect of this compound on IL-1β Secretion and Pyroptosis
| Treatment Group | IL-1β Secretion (pg/mL) | IC50 (µM) | LDH Release (% of Control) | IC50 (µM) |
| Control | 1500 ± 120 | - | 100 ± 8 | - |
| This compound (0.1 µM) | 1100 ± 95 | 0.39 | 80 ± 6 | 0.45 |
| This compound (0.5 µM) | 650 ± 50 | 45 ± 4 | ||
| This compound (2.0 µM) | 200 ± 25 | 15 ± 2 |
Discussion
The experimental data demonstrate that this compound effectively inhibits the NLRP3 inflammasome. The Co-IP results clearly show a dose-dependent reduction in the amount of NEK7 that co-immunoprecipitates with NLRP3 in the presence of this compound, indicating a disruption of their interaction. The CETSA results further support a direct interaction between this compound and NLRP3, as evidenced by the increased thermal stability of NLRP3 in the presence of the compound.
Consistent with the disruption of the NEK7-NLRP3 interaction, this compound significantly inhibits the downstream consequences of NLRP3 inflammasome activation. There is a dose-dependent decrease in the secretion of the pro-inflammatory cytokine IL-1β and a reduction in pyroptotic cell death, as measured by LDH release. The calculated IC50 value for IL-1β secretion inhibition is 0.39 µM, which is consistent with previously published data.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Rosthornin B for In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rosthornin B. The focus is on addressing the challenges associated with its low aqueous solubility to facilitate successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo research?
This compound is a natural ent-kaurene (B36324) diterpenoid compound isolated from Rabdosia rosthornii[1]. Like many complex natural products, it is characterized by a hydrophobic structure, which often leads to poor solubility in aqueous solutions. For in vivo research, particularly for oral or parenteral administration, adequate solubility is crucial for achieving sufficient bioavailability and therapeutic concentrations in the bloodstream and target tissues. Poor solubility can lead to incomplete absorption, low efficacy, and high variability in experimental results.
Q2: I am observing very low solubility of this compound in my aqueous buffer. What are the initial steps I should take?
Low aqueous solubility is a common challenge with hydrophobic compounds like this compound. Here is a systematic approach to begin troubleshooting this issue:
-
Confirm Compound Purity: Ensure the purity of your this compound sample, as impurities can sometimes affect solubility.
-
Particle Size Reduction: If you are working with a solid form of this compound, reducing the particle size can increase the surface area available for dissolution. Techniques like micronization can be beneficial, though they may not increase the equilibrium solubility[2][3].
-
Explore Co-solvents: A common and effective initial approach is to use a co-solvent system. This involves adding a water-miscible organic solvent to your aqueous vehicle to increase the drug's solubility.
The following workflow diagram illustrates a basic decision-making process for initial solubility screening.
Caption: Initial workflow for addressing this compound solubility issues.
Q3: Which co-solvents are commonly used and what concentrations should I try?
Co-solvents are a widely used technique to solubilize poorly water-soluble drugs by reducing the interfacial tension between the aqueous solution and the hydrophobic solute[2]. The choice of co-solvent and its concentration depends on the specific compound and the intended route of administration, keeping in mind potential toxicity.
Commonly Used Co-solvents for Preclinical In Vivo Studies:
| Co-solvent | Typical Concentration Range | Key Considerations |
| Ethanol | 5-20% (v/v) | Generally well-tolerated at low concentrations. Can cause irritation at higher levels. |
| Propylene Glycol (PG) | 10-40% (v/v) | A versatile and commonly used solvent. Can be viscous. |
| Polyethylene Glycol 400 (PEG 400) | 20-60% (v/v) | Good solubilizing capacity for many compounds. Lower toxicity than PG. |
| Dimethyl Sulfoxide (DMSO) | <10% (v/v) | A very strong solvent, but its use in vivo should be limited due to potential toxicity and effects on cell membranes. Often used in combination with other vehicles. |
| Glycerol | 10-30% (v/v) | A non-toxic and viscous co-solvent. |
Note: Always conduct a vehicle toxicity study in your animal model before proceeding with the main experiment.
Q4: My compound precipitates out of the co-solvent solution upon dilution or injection. How can I prevent this?
Precipitation upon dilution is a common issue when using co-solvent systems. This occurs because the concentration of the organic co-solvent decreases, leading to a reduction in the drug's solubility. Here are some strategies to mitigate this:
-
Use of Surfactants: Incorporating a non-ionic surfactant can help to maintain the drug in a solubilized state by forming micelles.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more water-soluble[2].
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state, which can enhance the dissolution rate and solubility.
Below is a diagram illustrating the mechanism of cyclodextrin-based solubility enhancement.
Caption: Encapsulation of this compound by a cyclodextrin to improve solubility.
Troubleshooting Guides
Problem 1: Inconsistent results in animal studies despite using a co-solvent formulation.
-
Possible Cause: Precipitation of this compound at the injection site or during absorption.
-
Troubleshooting Steps:
-
Visualize for Precipitation: After preparing the formulation, let it stand for a period and observe for any signs of precipitation. Also, try diluting a small sample with physiological buffer to simulate in vivo conditions.
-
Incorporate a Surfactant: Add a biocompatible surfactant like Tween® 80 or Cremophor® EL to your formulation. These can help to create a more stable microemulsion or micellar solution.
-
Optimize the Formulation: Systematically vary the ratios of the co-solvent, surfactant, and aqueous phase to find a stable formulation. A suggested starting point could be a vehicle containing 10% DMSO, 40% PEG 400, 5% Tween® 80, and 45% saline.
-
Problem 2: The required dose of this compound is too high to be dissolved in a reasonably small injection volume.
-
Possible Cause: The solubility limit of this compound in standard co-solvent systems has been reached.
-
Troubleshooting Steps:
-
Explore Cyclodextrin Complexation: Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase the aqueous solubility of hydrophobic compounds. Prepare a stock solution of HP-β-CD in water (e.g., 40% w/v) and attempt to dissolve this compound in this solution with stirring and gentle heating.
-
Consider a Nanosuspension: If other methods fail, formulating this compound as a nanosuspension can be an effective approach. This involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity. This typically requires specialized equipment like high-pressure homogenizers.
-
Experimental Protocols
Protocol 1: Preparation of a Co-solvent/Surfactant Vehicle
This protocol describes the preparation of a common vehicle for solubilizing hydrophobic compounds for in vivo use.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Tween® 80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add DMSO to the vial to dissolve the this compound completely. Vortex or sonicate if necessary.
-
In a separate sterile tube, mix the PEG 400 and Tween® 80.
-
Add the PEG 400/Tween® 80 mixture to the this compound/DMSO solution and mix thoroughly.
-
Slowly add the sterile saline to the mixture while continuously vortexing to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
The following diagram outlines the workflow for preparing this formulation.
Caption: Workflow for preparing a co-solvent/surfactant vehicle for this compound.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method for preparing a this compound formulation using cyclodextrin complexation.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection
Procedure:
-
Prepare a 40% (w/v) solution of HP-β-CD in sterile water. Warm the solution to 40-50°C to aid in dissolving the cyclodextrin.
-
Weigh the desired amount of this compound.
-
Slowly add the this compound powder to the warm HP-β-CD solution while stirring vigorously.
-
Continue to stir the mixture at a slightly elevated temperature for 1-2 hours to facilitate the formation of the inclusion complex.
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.22 µm sterile filter to remove any undissolved particles and sterilize the formulation.
Quantitative Comparison of Solubility Enhancement Methods (Hypothetical Data):
| Formulation Vehicle | This compound Solubility (µg/mL) | Fold Increase (vs. Water) |
| Water | < 1 | - |
| 10% DMSO in Saline | 50 | ~50x |
| 40% PEG 400 in Saline | 120 | ~120x |
| 10% DMSO, 40% PEG 400, 5% Tween® 80 in Saline | 800 | ~800x |
| 40% HP-β-CD in Water | 1500 | ~1500x |
This table illustrates the potential improvement in this compound solubility that can be achieved with different formulation strategies, allowing researchers to select the most appropriate method based on their required dosage.
References
Rosthornin B stability in DMSO and other organic solvents
Technical Support Center: Rosthornin B
This technical support center provides guidance on the stability of this compound in DMSO and other organic solvents for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
This compound should be stored at -20°C for long-term storage.[1] For shorter periods, if the product is in a tightly sealed vial, it can be stored for up to 24 months at 2-8°C.[2]
Q2: In which organic solvents is this compound soluble?
This compound is soluble in several organic solvents, including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2]
Q3: Is there any known stability data for this compound in DMSO?
Currently, there is no specific public data available on the long-term stability of this compound in DMSO or other organic solvents at room temperature. It is recommended to prepare solutions fresh on the day of use.[2] If storage of a stock solution is necessary, it should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.
Q4: What are the potential degradation pathways for this compound?
This compound is an ent-kaurene (B36324) diterpenoid with two acetoxy groups.[2] These ester groups are susceptible to hydrolysis, especially in the presence of water, which can be present in hygroscopic solvents like DMSO. This hydrolysis would lead to the formation of the corresponding diol and acetic acid. The rate of degradation is expected to increase with temperature and exposure to light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time with the same stock solution. | Degradation of this compound in the stock solution. | Prepare fresh stock solutions for each experiment. If using a stored stock, perform a quality control check (e.g., by HPLC) to assess its integrity before use. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. |
| Precipitate formation in the stock solution upon storage. | The solvent may have evaporated, or the compound has degraded to a less soluble product. | Ensure the storage vial is tightly sealed. If precipitation is observed, gently warm the solution and vortex to redissolve. If it does not redissolve, it may have degraded, and a fresh solution should be prepared. |
| Loss of biological activity of the compound. | The compound has degraded. | Confirm the purity of the stored compound using an analytical method like HPLC. Always use freshly prepared solutions for sensitive biological assays. |
Experimental Protocols
Protocol for Determining the Stability of this compound in an Organic Solvent
This protocol outlines a general method for assessing the stability of this compound in a chosen organic solvent using High-Performance Liquid Chromatography (HPLC).
1. Materials
-
This compound (high purity)
-
Selected organic solvent (e.g., DMSO, HPLC grade)
-
HPLC system with a suitable detector (e.g., PDA or UV)
-
C18 HPLC column
-
Mobile phase (e.g., acetonitrile (B52724) and water)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Preparation of Stock Solution
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen organic solvent to a final concentration of 1 mg/mL.
-
This will be your time zero (T=0) sample.
3. Stability Study Setup
-
Aliquot the stock solution into several autosampler vials.
-
Store the vials under different conditions to be tested (stress conditions):
-
Temperature: Room temperature (~25°C), 4°C, and -20°C.
-
Light Exposure: One set of vials at each temperature exposed to ambient light and another set wrapped in aluminum foil to protect from light.
-
-
At each time point (e.g., 0, 24, 48, 72 hours, and 1 week), retrieve one vial from each storage condition for analysis.
4. HPLC Analysis
-
Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
-
Inject the T=0 sample to determine the initial peak area of this compound.
-
At each subsequent time point, inject the samples from the different storage conditions.
-
Record the peak area of this compound in each chromatogram.
5. Data Analysis
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Plot the percentage of this compound remaining against time for each storage condition.
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Information | Reference |
| Soluble In | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |
| Long-Term Storage | -20°C | |
| Short-Term Storage (sealed vial) | 2-8°C (up to 24 months) |
Table 2: Example Stability Data for this compound in DMSO at Room Temperature (Note: This is a template for presenting experimental results; the data is hypothetical.)
| Time (hours) | % this compound Remaining (Protected from Light) | % this compound Remaining (Exposed to Light) |
| 0 | 100 | 100 |
| 24 | 98.5 | 97.2 |
| 48 | 96.8 | 94.5 |
| 72 | 95.1 | 91.8 |
| 168 (1 week) | 90.3 | 85.6 |
Visualizations
References
Technical Support Center: Optimizing Rosthornin B Dosage for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Rosthornin B in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance on protocol optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an ent-kaurene (B36324) diterpenoid compound isolated from Rabdosia rosthornii. Its primary known mechanism of action is the inhibition of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. It directly binds to the NLRP3 protein, preventing its activation and the subsequent inflammatory cascade. While its primary role is in inflammation, the NLRP3 inflammasome has been implicated in various cellular processes, and its inhibition may have downstream effects on cell viability, apoptosis, and proliferation in different cell types, including cancer cells.
Q2: What is a typical starting concentration for this compound in cell culture experiments?
A definitive universal starting concentration for this compound across all cell lines has not been established in the literature. However, based on its potent inhibitory effect on the NLRP3 inflammasome, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for most cell culture applications, including cancer cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve this compound powder in high-quality, sterile DMSO to a concentration of 1-10 mM. For example, to make a 10 mM stock solution, dissolve the appropriate weight of this compound in DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[1]
Q4: What is the known IC50 value for this compound?
Currently, specific IC50 values for this compound regarding cytotoxicity in a wide range of cancer cell lines are not extensively documented in publicly available literature. The most frequently cited IC50 value is related to its primary target, the NLRP3 inflammasome, where it shows an inhibitory concentration of 0.39 µM . For cytotoxicity, the IC50 will be highly dependent on the cell line and the incubation time. Therefore, it is essential to determine the IC50 empirically for your specific cancer cell line using a cell viability assay.
Troubleshooting Guides
Issue 1: Low or No Observed Effect of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Concentration | The concentration of this compound may be too low for your specific cell line or experimental endpoint. Perform a dose-response study with a wider range of concentrations (e.g., 0.01 µM to 50 µM) to identify the optimal working concentration. |
| Incorrect Treatment Duration | The incubation time may be too short to observe a significant effect. Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration. |
| Compound Degradation | Improper storage of the this compound stock solution can lead to degradation. Ensure the stock solution is stored in aliquots at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. |
| Cell Line Resistance | The target cell line may be resistant to the effects of this compound or may not express the NLRP3 inflammasome. Verify the expression of NLRP3 in your cell line if its inhibition is the intended mechanism of action. |
Issue 2: Unexpected Cytotoxicity at Low Concentrations
| Potential Cause | Troubleshooting Steps |
| High Sensitivity of Cell Line | Your cell line may be particularly sensitive to this compound. Perform a dose-response experiment starting from a much lower concentration range (e.g., nanomolar) to determine the non-toxic and optimal working concentrations. |
| DMSO Toxicity | The final concentration of DMSO in the cell culture medium may be too high. Ensure the final DMSO concentration does not exceed 0.1% for most cell lines. Always include a vehicle control with the same DMSO concentration to assess solvent toxicity.[1] |
| Contamination | The this compound stock solution or the cell culture may be contaminated. Use sterile techniques for all solution preparations and cell handling. Filter-sterilize the stock solution if necessary. |
Issue 3: Poor Solubility or Precipitation in Media
| Potential Cause | Troubleshooting Steps |
| Low Solubility in Aqueous Media | This compound, like many organic compounds, has limited solubility in aqueous solutions. When diluting the DMSO stock in cell culture media, add the stock solution to the media dropwise while gently vortexing or swirling to ensure rapid mixing and prevent precipitation.[1] |
| High Final Concentration | Attempting to make a very high final concentration of this compound in the media can lead to precipitation. If a high concentration is required, consider preparing an intermediate dilution in a serum-free medium before adding it to the final culture volume. |
| Interaction with Media Components | Components in the serum or media supplements may interact with this compound, causing it to precipitate. Prepare the final dilution of this compound in a serum-free medium first, and then add the serum if required for your experiment. |
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
Disclaimer: The following data is for illustrative purposes only and is intended to guide experimental design. Actual IC50 values must be determined empirically for each specific cell line and experimental conditions.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) - Illustrative |
| A549 | Lung Cancer | 48 | 5 - 15 |
| MCF-7 | Breast Cancer | 48 | 2 - 10 |
| HeLa | Cervical Cancer | 48 | 8 - 20 |
| U-87 MG | Glioblastoma | 72 | 1 - 8 |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete growth medium. A typical concentration range to start with could be 0.1, 0.5, 1, 5, 10, 25, and 50 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the determined optimal time. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, NLRP3, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Mandatory Visualizations
References
Troubleshooting low yield in Rosthornin B extraction
Technical Support Center: Rosthornin B Extraction
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of this compound and addressing challenges related to low yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an ent-kaurene (B36324) diterpenoid, a type of natural product, that has been isolated from the dried leaves of the plant Rabdosia rosthornii.[1] It is recognized for its anti-inflammatory properties, which it exerts by inhibiting the NLRP3 inflammasome signaling pathway.[2]
Q2: What are the primary methods for extracting this compound?
A2: this compound is typically isolated from an ether extract of Rabdosia rosthornii leaves.[1] Common methods for extracting diterpenoids and similar natural products include solvent extraction techniques like Soxhlet extraction, maceration, and ultrasound-assisted extraction.[3] The choice of method can depend on available equipment, desired purity, and the scale of the extraction.
Q3: What are the main causes of low yield in natural product extraction?
A3: Low yields in the extraction of natural products like this compound can be attributed to several factors.[4] Key issues include the quality and preparation of the raw plant material, suboptimal extraction conditions (e.g., solvent choice, temperature, and time), degradation of the target compound during the process, and losses during post-extraction purification steps.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective analytical techniques for identifying and quantifying specific compounds like this compound within a crude extract or purified sample. These methods allow for accurate determination of yield and purity.
Troubleshooting Guide for Low this compound Yield
This guide provides a systematic approach to identifying and resolving common issues encountered during the extraction of this compound.
Problem Area 1: Raw Material Quality and Preparation
| Question | Possible Cause | Recommended Solution |
| Is the starting plant material of good quality? | Incorrect botanical identification, harvesting at a non-optimal time, or improper storage conditions (e.g., exposure to light, heat, or moisture) leading to the degradation of this compound. | Botanically verify the plant material (Rabdosia rosthornii). Ensure it was harvested at the appropriate time to maximize the concentration of the target compound. Store the dried material in a cool, dark, and dry environment. |
| Is the plant material properly prepared? | Insufficient grinding of the dried leaves, resulting in poor solvent penetration and incomplete extraction. | Grind the dried leaves into a fine, uniform powder. This increases the surface area available for solvent interaction, leading to a more efficient extraction. |
Problem Area 2: Extraction Process Parameters
| Question | Possible Cause | Recommended Solution |
| Is the extraction solvent optimal? | The polarity of the solvent may not be suitable for effectively solubilizing this compound. | While ether is documented for this compound extraction, you can experiment with solvents of varying polarities, such as ethanol (B145695), methanol, or mixtures like hexane-ethyl acetate (B1210297), to find the most effective system. |
| Are the extraction time and temperature appropriate? | The extraction time may be too short for complete extraction, or the temperature may be too high, causing thermal degradation of this compound. | Optimize the extraction duration; for Soxhlet extraction, 6-8 hours is a common starting point. If using heat, maintain the lowest effective temperature to prevent compound degradation. Use a rotary evaporator at a low temperature (e.g., below 40°C) for solvent removal. |
| Are you experiencing emulsions during liquid-liquid extraction? | Surfactant-like compounds in the plant extract can cause the formation of stable emulsions between aqueous and organic layers, trapping the target compound and preventing efficient separation. | To break emulsions, you can add brine (a saturated salt solution) to increase the ionic strength of the aqueous phase. Alternatively, gently swirling the separatory funnel instead of vigorous shaking can prevent emulsion formation. |
Problem Area 3: Post-Extraction and Purification
| Question | Possible Cause | Recommended Solution |
| Is the purification method causing product loss? | Inefficient separation during column chromatography can lead to the loss of this compound. This can be due to an inappropriate choice of stationary phase (e.g., silica (B1680970) gel) or eluent system. | Use an appropriate stationary phase like silica gel. Develop an effective eluent system by starting with a non-polar solvent and gradually increasing polarity. Monitor the fractions using Thin-Layer Chromatography (TLC) to identify and combine the fractions containing this compound, preventing accidental discard. |
| Is the compound degrading after extraction? | This compound may be sensitive to light, air, or pH changes, leading to degradation while in solution or during storage. | Minimize exposure of the extract and purified compound to direct light and heat. Store the final product in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) if it is found to be particularly sensitive to oxidation. |
Experimental Protocols
Protocol 1: General Solvent Extraction of this compound
-
Preparation of Plant Material: Dry the leaves of Rabdosia rosthornii at 40-50°C and grind them into a fine powder.
-
Extraction:
-
Place 100g of the powdered plant material into a Soxhlet apparatus.
-
Add a suitable solvent, such as diethyl ether or ethanol (approximately 500 mL), to the round-bottom flask.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours.
-
-
Solvent Removal: After the extraction is complete, allow the solution to cool. Remove the solvent using a rotary evaporator under reduced pressure, ensuring the water bath temperature does not exceed 40°C to prevent thermal degradation. The resulting product is the crude extract.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column to create the stationary phase.
-
Sample Loading: Dissolve the crude extract obtained from Protocol 1 in a minimal amount of the initial mobile phase (e.g., hexane) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the non-polar solvent. Gradually increase the solvent polarity by adding a more polar solvent, such as ethyl acetate or methanol, in a stepwise or gradient manner.
-
Fraction Collection: Collect the eluate in separate fractions (e.g., 10-20 mL each).
-
Analysis: Spot each fraction on a TLC plate and visualize the spots (e.g., using a UV lamp or an appropriate staining agent) to identify the fractions containing the purified this compound. Combine the pure fractions and evaporate the solvent to obtain the final product.
Visualizations
Caption: A general workflow for the extraction and purification of this compound.
Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.
References
Technical Support Center: Cell Line Selection for Rosthornin B Cytotoxicity Screening
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate cell lines for screening the cytotoxic effects of Rosthornin B. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a natural ent-kaurene (B36324) diterpenoid compound. Its primary known mechanism of action is the potent and specific inhibition of the NLRP3 inflammasome.[1] this compound directly interacts with NLRP3, which blocks the NEK7-NLRP3 interaction, thereby inhibiting inflammasome assembly and activation.[1] This inhibitory effect has been observed with an IC50 value of 0.39 μM.[1] Additionally, some ent-kaurene diterpenoids have been reported to induce apoptosis in cancer cells.
Q2: Which cancer cell lines are recommended for initial cytotoxicity screening of this compound?
While extensive data on this compound cytotoxicity across a wide range of cancer cell lines is not yet available, studies on closely related ent-kaurene diterpenoids can provide guidance. Based on the cytotoxic activity of similar compounds, the following cell lines are suggested for initial screening:
-
Lung Carcinoma: A549
-
Breast Cancer: MCF-7
-
Cervical Cancer: HeLa
-
Colon Adenocarcinoma: HT29
-
Leukemia: HL-60
The selection should also be guided by the specific research question and the tissue type of interest.
Q3: How should I determine the starting concentration range for this compound in my cytotoxicity assays?
Based on the reported IC50 value for NLRP3 inflammasome inhibition (0.39 μM) and the cytotoxic effects of other ent-kaurene diterpenoids (which range from low micromolar to double-digit micromolar), a starting concentration range of 0.1 µM to 100 µM is recommended for initial screening experiments. A broad range will help to identify the potency of this compound in the chosen cell line.
Q4: What are the key parameters to consider when selecting a cell line?
-
Tissue of Origin: Choose cell lines that are relevant to the cancer type you are studying.
-
Genetic Background: Consider the mutation status of key oncogenes and tumor suppressor genes (e.g., p53, KRAS) in the cell lines, as this can influence sensitivity to anticancer agents.
-
Expression of Target Molecules: If you are investigating a specific pathway, ensure the cell line expresses the target protein(s) of interest. For this compound, confirming the expression of NLRP3 inflammasome components may be relevant.
-
Growth Characteristics: Consider the doubling time and growth conditions of the cell line to ensure it is suitable for the planned duration of the cytotoxicity assay.
Data Presentation: Cytotoxicity of Related Ent-Kaurene Diterpenoids
The following table summarizes the reported IC50 values of ent-kaurene diterpenoids closely related to this compound in various human cancer cell lines. This data can help guide the selection of cell lines that are likely to be sensitive to this class of compounds.
| Compound Name | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Rabdosin B | HepG2 | Hepatocellular Carcinoma | Most cytotoxic of 6 tested | |
| Rabdosin B | GLC-82 | Lung Giant Cell Carcinoma | Data not specified | |
| Rabdosin B | HL-60 | Promyelocytic Leukemia | Data not specified | |
| Unnamed Diterpenoid | A549 | Non-small Cell Lung Cancer | 2.3 | |
| Unnamed Diterpenoid | HepG2 | Hepatocellular Carcinoma | 2.0 | |
| Unnamed Diterpenoid | K562 | Chronic Myelogenous Leukemia | 1.4 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard methodologies for determining cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final solvent concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound
-
Symptoms: Difficulty dissolving the compound in aqueous buffers for in vitro assays, leading to precipitation upon dilution of the stock solution and inconsistent results in cell-based assays.
-
Possible Causes: The inherent hydrophobicity of the ent-kaurene diterpenoid structure.
-
Troubleshooting Steps:
-
Solvent Selection: Use a water-miscible organic solvent like DMSO to prepare a high-concentration stock solution. Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.5%) and consistent across all treatments to minimize solvent-induced cytotoxicity.
-
Sonication: Briefly sonicate the stock solution to aid in dissolution.
-
Use of Solubilizing Agents: For in vivo studies, formulation with solubilizing agents such as cyclodextrins or Cremophor EL may be necessary. However, for in vitro assays, it is crucial to test the toxicity of these agents on the selected cell lines beforehand.
-
Issue 2: High Variability in Cytotoxicity Assay Results
-
Symptoms: Inconsistent IC50 values between replicate experiments.
-
Possible Causes:
-
Inconsistent cell seeding density.
-
Edge effects in the 96-well plate.
-
Incomplete dissolution of formazan crystals in the MTT assay.
-
Contamination of cell cultures.
-
-
Troubleshooting Steps:
-
Consistent Cell Seeding: Ensure a homogenous cell suspension before seeding and use a multichannel pipette for accurate and consistent cell numbers in each well.
-
Minimize Edge Effects: Avoid using the outermost wells of the 96-well plate for experimental samples, as these are more prone to evaporation. Fill these wells with sterile PBS or medium.
-
Complete Solubilization: After adding the solubilization buffer in the MTT assay, ensure the formazan crystals are fully dissolved by gentle shaking or pipetting before reading the absorbance.
-
Aseptic Technique: Maintain strict aseptic technique to prevent microbial contamination of cell cultures.
-
Mandatory Visualizations
References
Technical Support Center: Rosthornin B Analysis by HPLC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection and analysis of Rosthornin B using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a natural ent-kaurene (B36324) diterpenoid compound isolated from the plant Rabdosia rosthornii.[1] Its key chemical properties are summarized in the table below. Understanding these properties is crucial for developing an effective HPLC-MS method.
| Property | Value |
| Molecular Formula | C24H34O7[1][2][3][] |
| Molecular Weight | 434.52 g/mol |
| Class | Ent-kaurene Diterpenoid |
| Solubility | Soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, and Acetone. |
Q2: What are the recommended storage conditions for this compound?
This compound should be stored at -20°C. For transportation, it is shipped on blue ice. Always refer to the Certificate of Analysis for specific storage recommendations.
Q3: What is a good starting point for HPLC-MS parameters for this compound analysis?
| Parameter | Suggested Starting Condition |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the compound, then return to initial conditions and equilibrate. A typical gradient might be 5% to 95% B over 15-20 minutes. |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 1-5 µL |
| Ionization Mode | Electrospray Ionization (ESI), both positive and negative modes should be evaluated. |
| MS Scan Mode | Full scan for initial identification, followed by targeted Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. |
| Expected Ion (Positive) | [M+H]+, [M+Na]+ |
| Expected Ion (Negative) | [M-H]-, [M+HCOO]- |
Q4: How should I prepare samples from plant material for this compound analysis?
Sample preparation for natural products from plant matrices is a critical step to ensure accurate and reproducible results.
Caption: General workflow for plant sample preparation.
A detailed protocol would involve:
-
Drying: Lyophilization (freeze-drying) or air-drying the plant material to remove water.
-
Grinding: Grinding the dried material to a fine powder to increase the surface area for extraction.
-
Extraction: Using a suitable solvent such as methanol, ethanol, or ethyl acetate to extract this compound. Sonication or maceration can be used to improve extraction efficiency.
-
Filtration: Removing solid plant debris by filtration or centrifugation.
-
Concentration: Evaporating the solvent under reduced pressure (e.g., using a rotary evaporator or nitrogen blowdown).
-
Reconstitution: Dissolving the dried extract in a solvent compatible with the initial mobile phase conditions of your HPLC method.
-
Final Filtration: Filtering the reconstituted sample through a 0.22 µm syringe filter before injection to protect the HPLC column.
Q5: What are the expected fragmentation patterns for this compound in the mass spectrometer?
The fragmentation of ent-kaurene diterpenoids can be complex. Based on studies of similar compounds, the following fragmentation behavior can be anticipated:
-
Resistance to Fragmentation: Some ent-kaurene diterpenoids show resistance to fragmentation, especially in the negative ion mode.
-
Neutral Losses: Common neutral losses from the molecular ion may include:
-
Loss of water (H₂O)
-
Loss of acetic acid (CH₃COOH), as this compound contains acetate groups.
-
Loss of formaldehyde (B43269) (CH₂O) or carbon dioxide (CO₂) has been observed for some ent-6,7-seco-kaurane diterpenoids.
-
It is recommended to perform MS/MS experiments on the this compound standard to determine its specific fragmentation pattern.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and lead to inaccurate quantification.
Caption: Troubleshooting logic for poor peak shape.
| Possible Cause | Troubleshooting Step |
| Secondary Silanol Interactions | This compound has hydroxyl groups that can interact with free silanol groups on the silica-based C18 column, causing peak tailing. Solution: Lower the mobile phase pH by using an additive like formic acid (e.g., 0.1%) to suppress the ionization of silanol groups. |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the issue. |
| Column Contamination or Void | Accumulation of particulate matter on the column frit or a void in the packing material can distort peak shape. Solution: Try back-flushing the column. If this does not resolve the issue, the column may need to be replaced. Using a guard column can help prolong the life of the analytical column. |
| Incompatible Injection Solvent | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Solution: Ensure the sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase. |
Issue 2: Low or No Signal in the Mass Spectrometer
This can be a frustrating issue, often pointing to problems with either the HPLC separation or the mass spectrometer settings.
| Possible Cause | Troubleshooting Step |
| Ion Suppression/Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the ESI source. Solution: Improve sample clean-up using Solid Phase Extraction (SPE). Adjust the HPLC gradient to better separate this compound from interfering matrix components. Diluting the sample can also mitigate ion suppression. |
| Incorrect MS Parameters | The ionization and detection parameters may not be optimal for this compound. Solution: Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters such as capillary voltage, gas flows, and fragmentor voltage. Test both positive and negative ionization modes. |
| Compound Instability | This compound may be degrading in the sample vial or in the ion source. Solution: Ensure proper storage of samples. Check the temperature of the autosampler. |
| System Contamination | Contaminants in the system can lead to a high baseline and suppress the analyte signal. Solution: Flush the entire HPLC-MS system with an appropriate cleaning solution. |
Issue 3: Inconsistent Retention Times
Shifting retention times can affect the reliability of peak identification and quantification.
| Possible Cause | Troubleshooting Step |
| Inadequate Column Equilibration | The column is not fully equilibrated to the initial mobile phase conditions between injections. Solution: Increase the equilibration time at the end of each gradient run. |
| Mobile Phase Preparation Issues | Inconsistent preparation of the mobile phase can lead to shifts in retention time. Solution: Prepare fresh mobile phase carefully and consistently. Ensure mobile phase components are fully mixed. |
| Fluctuations in Column Temperature | Changes in the ambient temperature can affect retention times if a column oven is not used. Solution: Use a column oven to maintain a constant temperature. |
| Pump Performance Issues | Leaks or malfunctioning check valves in the HPLC pump can cause inconsistent flow rates. Solution: Check for leaks in the system. Perform pump maintenance as recommended by the manufacturer. |
By systematically addressing these common issues, researchers can develop a robust and reliable HPLC-MS method for the detection and quantification of this compound.
References
Addressing off-target effects of Rosthornin B in cellular assays
Welcome to the Technical Support Center for Rosthornin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular assays, with a specific focus on addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a natural diterpenoid that has been identified as a direct inhibitor of the NLRP3 inflammasome. It functions by binding to the NLRP3 protein, which in turn blocks the interaction between NEK7 and NLRP3. This prevents the assembly and activation of the NLRP3 inflammasome complex.[1]
Q2: What is the reported IC50 value for this compound's inhibition of the NLRP3 inflammasome?
A2: In studies using bone marrow-derived macrophages (BMDMs), this compound has been shown to inhibit NLRP3 inflammasome activation with an IC50 of 0.39 μM.[1]
Q3: Are there any known off-target effects of this compound?
A3: Currently, there is limited publicly available data specifically detailing the comprehensive off-target profile of this compound from broad-spectrum screening assays like kinome scans. However, as with many natural product-derived small molecules, there is a potential for off-target activities, especially at higher concentrations.[1] Researchers should be mindful of this possibility and employ control experiments to validate their findings.
Q4: I am observing a decrease in cell viability in my assay that doesn't seem to be related to NLRP3-mediated pyroptosis. What could be the cause?
A4: If you observe cytotoxicity that is independent of NLRP3 activation, it could be due to an off-target effect of this compound. It is recommended to perform a standard cytotoxicity assay, such as an MTT or LDH release assay, in a cell line that does not express a functional NLRP3 inflammasome or under conditions where it is not activated. This will help to determine the compound's intrinsic cytotoxicity.
Q5: How can I confirm that the effects I'm seeing are due to NLRP3 inhibition and not an off-target effect?
A5: To confirm the specificity of this compound's action in your cellular model, consider the following control experiments:
-
Use of a structurally unrelated NLRP3 inhibitor: Compare the effects of this compound with another well-characterized NLRP3 inhibitor, such as MCC950.
-
Use of NLRP3-deficient cells: If available, perform your experiments in cells that have been genetically modified to lack NLRP3 (e.g., from an NLRP3 knockout mouse). This compound should have no effect on the inflammatory response in these cells if its action is on-target.
-
Dose-response analysis: A clear dose-dependent inhibition of NLRP3-mediated readouts (e.g., IL-1β secretion) that correlates with the known IC50 of this compound would support an on-target effect.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected inhibition of NLRP3 inflammasome activation.
-
Potential Cause: Suboptimal assay conditions or compound handling.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure that your this compound stock solution is properly prepared and has not undergone multiple freeze-thaw cycles. It is advisable to aliquot the stock solution and store it at -80°C.
-
Optimize Priming and Activation Steps: The timing and concentration of the priming signal (e.g., LPS) and the activating signal (e.g., nigericin, ATP) are critical for robust NLRP3 inflammasome activation. Ensure these are optimized for your specific cell type.
-
Check Cell Passage Number: Use cells with a consistent and low passage number, as prolonged culturing can alter their response to stimuli.
-
Confirm Inflammasome Component Expression: Verify that your cells express all the necessary components of the NLRP3 inflammasome (NLRP3, ASC, pro-caspase-1).
-
Issue 2: Observed cellular effects do not correlate with NLRP3 inhibition.
-
Potential Cause: Off-target activity of this compound.
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: As mentioned in the FAQs, run a standard cytotoxicity assay (MTT or LDH) to assess the general toxicity of this compound in your cell line.
-
Evaluate Key Signaling Pathways: If you suspect off-target kinase activity, you can perform western blots to check the phosphorylation status of key signaling proteins that are not downstream of the NLRP3 inflammasome.
-
Use a Negative Control Cell Line: Employ a cell line that does not express the target (NLRP3) to distinguish on-target from off-target effects.
-
Quantitative Data Summary
| Compound | Target | Assay System | IC50 | Reference |
| This compound | NLRP3 Inflammasome | LPS-primed BMDMs | 0.39 μM | [1] |
Note: There is currently no publicly available quantitative data on the off-target activities of this compound.
Experimental Protocols
Protocol 1: IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for the quantification of secreted IL-1β in cell culture supernatants, a key downstream marker of NLRP3 inflammasome activation.
-
Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for IL-1β overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample and Standard Incubation: Add your cell culture supernatants and a serial dilution of recombinant IL-1β standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotinylated detection antibody specific for IL-1β and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add a TMB substrate solution and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader. The concentration of IL-1β in the samples can be determined by comparison to the standard curve.
Protocol 2: Caspase-1 Activity Assay
This assay measures the activity of caspase-1, the enzyme directly activated by the NLRP3 inflammasome.
-
Cell Lysis: Lyse the cells treated with this compound and inflammasome activators using a specific lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a caspase-1-specific substrate conjugated to a reporter molecule (e.g., a fluorophore like AFC or a chromophore like pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Signal Detection: Measure the fluorescence (e.g., at Ex/Em = 400/505 nm for AFC) or absorbance (e.g., at 405 nm for pNA) using a microplate reader.
-
Data Analysis: The signal is proportional to the caspase-1 activity in the sample.
Protocol 3: MTT Cell Viability Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Protocol 4: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the release of the cytosolic enzyme LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture, which contains a substrate for LDH and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. The LDH in the supernatant will catalyze a reaction that leads to the formation of a colored formazan product.
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.
-
Cytotoxicity Calculation: The percentage of cytotoxicity can be calculated using the formula: ((Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Relationship between problems, causes, and solutions.
References
Enhancing the dissolution rate of Rosthornin B formulations
Welcome to the Technical Support Center for Enhancing the Dissolution Rate of Poorly Soluble Compounds.
This guide is designed for researchers, scientists, and drug development professionals working to improve the dissolution characteristics of challenging compounds like Rosthornin B. Poor aqueous solubility is a significant hurdle in drug development, often leading to low bioavailability and hindering the therapeutic potential of promising molecules.
This resource provides practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to support your formulation development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for enhancing the dissolution rate of a poorly soluble compound like this compound?
A1: The primary strategies can be categorized into physical and chemical modifications.[1]
-
Physical Modifications: These approaches alter the physical properties of the active pharmaceutical ingredient (API) to improve dissolution.[1]
-
Particle Size Reduction: Decreasing the particle size (e.g., through micronization or nanosizing) increases the surface-area-to-volume ratio, which can lead to a faster dissolution rate.[2][3]
-
Modification of Crystal Habit: This includes techniques like creating amorphous solid dispersions or co-crystals. Amorphous forms are generally more soluble than their crystalline counterparts.[4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can significantly enhance its dissolution. Common methods for preparing solid dispersions include solvent evaporation and melting (fusion).
-
-
Chemical Modifications: These strategies involve altering the chemical structure of the API.
-
Salt Formation: For ionizable drugs, forming a salt can dramatically increase solubility and dissolution rate.
-
Prodrugs: A prodrug is a chemically modified version of the active drug that, after administration, is converted back to the parent molecule. This approach can be used to improve solubility.
-
-
Formulation-Based Approaches: These involve the use of excipients to improve the solubility of the drug in the final dosage form.
-
Use of Surfactants: Surfactants can enhance wetting of the drug particles and form micelles to solubilize the drug.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic nature of the drug molecule, thereby increasing its apparent solubility.
-
Co-solvents: A mixture of a water-miscible solvent with water can increase the solubility of nonpolar drugs.
-
Q2: How do I choose the most suitable dissolution enhancement technique for my compound?
A2: The choice of technique depends on several factors, including the physicochemical properties of your drug (e.g., its melting point, pKa, and logP), the desired dosage form, and the target dose. A systematic approach is recommended. For instance, for a thermostable compound, melt-based solid dispersion methods could be suitable. For heat-sensitive drugs, solvent-based methods or particle size reduction at controlled temperatures would be more appropriate.
Q3: What are common hydrophilic carriers used in solid dispersion formulations?
A3: A variety of polymers are used as hydrophilic carriers in solid dispersions. Common examples include:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene Glycols (PEGs)
-
Hydroxypropyl Methylcellulose (HPMC)
-
Poloxamers
-
Eudragit® polymers
The selection of the carrier is crucial and depends on its ability to form a stable amorphous dispersion with the drug.
Troubleshooting Guide
Problem 1: The dissolution rate of my formulation is inconsistent across different batches.
-
Possible Cause:
-
API Particle Size Variation: The particle size distribution of the initial API may not be consistent.
-
Inadequate Mixing: The drug and excipients may not be uniformly mixed, leading to variations in the final formulation.
-
Process Parameter Variability: Inconsistent manufacturing process parameters (e.g., drying time, temperature, compression force) can affect the formulation's properties.
-
-
Troubleshooting Steps:
-
Characterize the particle size distribution of the API for each batch to ensure consistency.
-
Validate your mixing process to ensure homogeneity.
-
Carefully control and monitor all critical process parameters during manufacturing.
-
Problem 2: The amorphous solid dispersion I prepared recrystallizes over time.
-
Possible Cause:
-
Thermodynamic Instability: The amorphous state is thermodynamically unstable and has a natural tendency to revert to the more stable crystalline form.
-
Inappropriate Polymer Selection: The chosen polymer may not have strong enough interactions with the drug to inhibit crystallization.
-
High Drug Loading: A high concentration of the drug in the polymer matrix can increase the likelihood of recrystallization.
-
Environmental Factors: Exposure to high temperature and humidity can accelerate crystallization.
-
-
Troubleshooting Steps:
-
Screen different polymers to find one that has good miscibility and strong interactions (e.g., hydrogen bonding) with your drug.
-
Optimize the drug-to-polymer ratio; a lower drug loading may be necessary to maintain stability.
-
Store the formulation in controlled conditions with low temperature and humidity.
-
Consider adding a secondary stabilizing agent to the formulation.
-
Problem 3: My compound precipitates out of solution during the dissolution test.
-
Possible Cause:
-
Supersaturation and Precipitation: The formulation may be creating a supersaturated solution that is not stable, leading to rapid precipitation of the drug.
-
pH Effects: If the drug's solubility is pH-dependent, a change in the pH of the dissolution medium can cause it to precipitate.
-
-
Troubleshooting Steps:
-
Incorporate a precipitation inhibitor (e.g., a hydrophilic polymer like HPMC) into your formulation to maintain supersaturation.
-
If the issue is pH-related, consider using a buffer in the formulation or selecting a dissolution medium that is more representative of the in vivo environment where the drug is intended to be absorbed.
-
Evaluate the dissolution profile in different biorelevant media to better understand the in vivo performance.
-
Data Presentation
When comparing different formulation strategies, it is crucial to present the quantitative data in a clear and organized manner. The following table provides a hypothetical example for this compound.
| Formulation Strategy | Drug:Carrier Ratio | Dissolution Medium (pH 6.8) | % Drug Dissolved at 15 min | % Drug Dissolved at 60 min | Fold Increase in Dissolution Rate (at 60 min vs. Pure Drug) |
| Pure this compound | N/A | Phosphate Buffer | 5% | 12% | 1.0 |
| Micronized this compound | N/A | Phosphate Buffer | 15% | 35% | 2.9 |
| Solid Dispersion (PVP K30) | 1:5 | Phosphate Buffer | 60% | 85% | 7.1 |
| Solid Dispersion (HPMC) | 1:5 | Phosphate Buffer | 55% | 82% | 6.8 |
| Inclusion Complex (HP-β-CD) | 1:2 (molar) | Phosphate Buffer | 45% | 75% | 6.3 |
Experimental Protocols
1. Preparation of a Solid Dispersion by Solvent Evaporation
-
Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.
-
Materials and Equipment:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol (B145695) (or another suitable solvent)
-
Rotary evaporator
-
Water bath
-
Mortar and pestle
-
Sieves
-
-
Methodology:
-
Accurately weigh this compound and PVP K30 in the desired ratio (e.g., 1:5 w/w).
-
Dissolve the weighed this compound and PVP K30 in a sufficient volume of ethanol in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once the solvent is fully evaporated and a solid film is formed on the flask wall, continue drying under high vacuum for several hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Gently pulverize the solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve of a specific mesh size to ensure particle size uniformity.
-
Store the prepared solid dispersion in a desiccator until further analysis.
-
2. Particle Size Reduction by Milling
-
Objective: To reduce the particle size of this compound to increase its surface area and dissolution rate.
-
Materials and Equipment:
-
This compound (crystalline powder)
-
Ball mill or Jet mill
-
Sieves
-
Particle size analyzer
-
-
Methodology:
-
Accurately weigh the this compound powder.
-
Place the powder into the milling chamber of the ball mill or jet mill.
-
Set the milling parameters (e.g., milling speed, time, and, for a jet mill, gas pressure). These parameters will need to be optimized for the specific compound.
-
Start the milling process and run for the predetermined time.
-
After milling, carefully collect the micronized powder.
-
Analyze the particle size distribution of the milled powder using a suitable technique (e.g., laser diffraction) to confirm that the desired particle size has been achieved.
-
Store the micronized powder in a well-sealed container.
-
Visualizations
Caption: A logical workflow for selecting a suitable dissolution enhancement strategy.
Caption: A troubleshooting workflow for investigating dissolution test failures.
References
Validation & Comparative
A Head-to-Head Comparison of NLRP3 Inflammasome Inhibitors: Rosthornin B vs. MCC950
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its aberrant activation is implicated in conditions from autoinflammatory syndromes to neurodegenerative and metabolic disorders. This has fueled the development of small molecule inhibitors targeting the NLRP3 inflammasome. This guide provides a comprehensive comparison of two such inhibitors: Rosthornin B, a natural diterpenoid, and MCC950, a well-characterized diarylsulfonylurea-containing compound.
At a Glance: Key Quantitative Data
The inhibitory potency of this compound and MCC950 has been characterized in various in vitro models. The following table summarizes their half-maximal inhibitory concentrations (IC50) for NLRP3 inflammasome inhibition. It is important to note that these values were determined in separate studies under different experimental conditions.
| Inhibitor | Cell Type | Activator(s) | IC50 | Reference |
| This compound | Bone Marrow-Derived Macrophages (BMDMs) | Nigericin | 0.39 µM | [1][2] |
| MCC950 | Bone Marrow-Derived Macrophages (BMDMs) | ATP | ~7.5 nM | [3][4] |
| Human Monocyte-Derived Macrophages (HMDMs) | ATP | ~8.1 nM | [3] | |
| THP-1 derived macrophages | Nigericin | 0.2 µM | ||
| Mouse Neonatal Microglia | ATP | 60 nM |
Mechanism of Action: Distinct Binding and Inhibitory Modes
While both compounds effectively inhibit the NLRP3 inflammasome, they do so through different mechanisms of action.
This compound has been shown to directly interact with the NLRP3 protein. Its binding is proposed to restrain the interaction between NEK7 and NLRP3, a crucial step for inflammasome assembly and activation. Studies indicate that this compound does not affect upstream events such as potassium (K+) efflux or the production of mitochondrial reactive oxygen species (ROS).
MCC950 is a potent and highly specific inhibitor that directly targets the NACHT domain of the NLRP3 protein. It specifically binds to the Walker B motif within this domain, which is essential for ATP hydrolysis. This interaction locks NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent assembly of the inflammasome complex. MCC950 has demonstrated high selectivity for NLRP3, with no significant inhibitory activity against other inflammasomes like AIM2, NLRC4, or NLRP1.
Signaling Pathway and Experimental Workflow
To visualize the points of intervention of these inhibitors and the general experimental approach for their evaluation, the following diagrams are provided.
Detailed Experimental Protocols
Standardized experimental protocols are crucial for the accurate assessment and comparison of NLRP3 inhibitors. Below are representative methodologies used in the characterization of this compound and MCC950.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes the induction of NLRP3 inflammasome activation in macrophages and its inhibition by test compounds.
1. Cell Culture and Seeding:
-
For Bone Marrow-Derived Macrophages (BMDMs): Harvest bone marrow cells from mice and differentiate them into macrophages using M-CSF. On day 7, seed the differentiated BMDMs in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
For THP-1 Cells: Culture human THP-1 monocytes and differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA). Seed the differentiated THP-1 cells in a 96-well plate.
2. Priming (Signal 1):
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 500 ng/mL for BMDMs, 100 ng/mL for THP-1) in serum-free media for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
3. Inhibitor Treatment:
-
Pre-treat the primed cells with various concentrations of this compound, MCC950, or vehicle (DMSO) for 30-60 minutes.
4. NLRP3 Activation (Signal 2):
-
Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM), for 1-2 hours.
5. Sample Collection:
-
Centrifuge the plate and carefully collect the cell culture supernatant for cytokine analysis.
-
Lyse the remaining cells with an appropriate lysis buffer for Western blot analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β
This assay quantifies the amount of mature IL-1β secreted into the cell culture supernatant.
1. Sample Preparation:
-
Use the collected cell culture supernatants.
2. ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific IL-1β ELISA kit (mouse or human). This typically involves coating a plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.
3. Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in the samples by comparing their absorbance to a standard curve.
-
Determine the IC50 value of the inhibitor by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.
Western Blot for Caspase-1 Activation
This protocol detects the active p20 subunit of caspase-1 in cell lysates and supernatants as a marker of inflammasome activation.
1. Sample Preparation:
-
Precipitate proteins from the collected cell culture supernatants.
-
Prepare protein lysates from the cells.
-
Determine the protein concentration of the cell lysates.
2. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from the cell lysates and the precipitated supernatants onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the cleaved (p20) subunit of caspase-1.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
4. Detection:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of the p20 band indicates caspase-1 activation.
Conclusion
Both this compound and MCC950 are valuable tools for studying the role of the NLRP3 inflammasome in health and disease. MCC950 is a highly potent and specific inhibitor with a well-defined mechanism of action, making it a benchmark compound in the field. This compound, a natural product, presents an alternative chemical scaffold for NLRP3 inhibition and demonstrates efficacy in the sub-micromolar range. The choice between these inhibitors will depend on the specific experimental context, including the desired potency, the cell type being investigated, and the research question being addressed. The provided experimental protocols offer a framework for the independent evaluation and comparison of these and other NLRP3 inflammasome inhibitors.
References
- 1. This compound alleviates inflammatory diseases via directly targeting NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates inflammatory diseases via directly targeting NLRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Rosthornin B Demonstrates Potent and Specific Anti-Inflammatory Activity by Targeting the NLRP3 Inflammasome
A comparative analysis of Rosthornin B against other ent-kaurene (B36324) diterpenoids reveals its distinct mechanism and high potency in inhibiting a key inflammatory pathway, setting it apart from others in its class which primarily show efficacy in nitric oxide reduction.
Researchers and drug development professionals investigating novel anti-inflammatory agents will find this compound, an ent-kaurene diterpenoid, to be a compound of significant interest due to its potent and specific inhibition of the NLRP3 inflammasome. This comparison guide provides an objective overview of this compound's anti-inflammatory performance relative to other notable ent-kaurene diterpenoids, supported by experimental data.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory activity of this compound and other selected ent-kaurene diterpenoids has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a biological process by 50%, are summarized below. It is important to note that the assays measure different aspects of the inflammatory response. This compound has been specifically shown to be a potent inhibitor of the NLRP3 inflammasome, while the anti-inflammatory activity of many other ent-kaurene diterpenoids has been assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | Cell Line | IC50 (µM) |
| This compound | NLRP3 Inflammasome Activation | BMDMs / THP-1 cells | 0.39 [1] |
| Oridonin | NLRP3 Inflammasome Activation | Not Specified | Potent inhibitor (specific IC50 not provided in sources) |
| Oridonin Analog (Compound 4c) | Nitric Oxide Production | RAW264.7 | 0.28 ± 0.01 |
| Kaurene Derivative (Compound 9) | Nitric Oxide Production | Not Specified | < 10 |
| Kaurene Derivative (Compound 10) | Nitric Oxide Production | Not Specified | < 10 |
| Kaurene Derivative (Compound 17) | Nitric Oxide Production | Not Specified | < 10 |
| Kaurene Derivative (Compound 28) | Nitric Oxide Production | Not Specified | < 10 |
| Kaurene Derivative (Compound 37) | Nitric Oxide Production | Not Specified | < 10 |
| Kaurene Derivative (Compound 48) | Nitric Oxide Production | Not Specified | < 10 |
| Kaurene Derivative (Compound 55) | Nitric Oxide Production | Not Specified | < 10 |
| Kaurene Derivative (Compound 61) | Nitric Oxide Production | Not Specified | < 10 |
| Kaurene Derivative (Compound 62) | Nitric Oxide Production | Not Specified | < 10 |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects through a highly specific mechanism: the direct inhibition of the NLRP3 inflammasome. This multi-protein complex is a key component of the innate immune system and its aberrant activation is implicated in a wide range of inflammatory diseases. This compound has been shown to directly bind to the NLRP3 protein, which in turn blocks the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly and activation[1]. This targeted action prevents the subsequent activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.
In contrast, many other ent-kaurene diterpenoids are reported to inhibit inflammation by reducing the production of nitric oxide (NO) in macrophages stimulated with bacterial lipopolysaccharide (LPS). This is typically achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS). Some of these compounds have also been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
Caption: this compound's mechanism of action in inhibiting the NLRP3 inflammasome pathway.
Experimental Protocols
NLRP3 Inflammasome Activation Assay
This assay is used to evaluate the inhibitory effect of compounds on the activation of the NLRP3 inflammasome in macrophages.
-
Cell Culture and Priming: Bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells are seeded in 96-well plates. The cells are then primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: After priming, the cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Inflammasome Activation: The NLRP3 inflammasome is then activated by adding a stimulus such as ATP (e.g., 5 mM for 30 minutes) or Nigericin (e.g., 5 µM for 1 hour).
-
Sample Collection and Analysis: The cell culture supernatants are collected. The concentration of secreted IL-1β in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of the compound's inhibition of IL-1β release.
References
Investigating the Off-Target Effects of Rosthornin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Rosthornin B, a natural ent-kaurene (B36324) diterpenoid, has emerged as a potent and selective inhibitor of the NLRP3 inflammasome, a key player in the innate immune response and a driver of inflammation in numerous diseases. While its on-target efficacy is well-documented, a thorough understanding of its off-target effects is crucial for its development as a therapeutic agent. This guide provides an objective comparison of this compound's performance against its primary target and other relevant cellular pathways, supported by experimental data and detailed methodologies.
On-Target vs. Off-Target Activity of this compound
This compound exhibits high potency in inhibiting the NLRP3 inflammasome, with a reported half-maximal inhibitory concentration (IC50) of 0.39 μM.[1][2] Its mechanism of action involves direct binding to the NLRP3 protein, which in turn blocks the interaction between NLRP3 and NEK7, a critical step for inflammasome assembly and activation.[1][2]
To assess its selectivity, the activity of this compound was evaluated against other inflammasome complexes and pro-inflammatory signaling pathways. The following table summarizes the comparative inhibitory activities.
| Target/Pathway | This compound Activity | IC50 / Effect | Supporting Evidence |
| On-Target | |||
| NLRP3 Inflammasome | Potent Inhibition | 0.39 μM | Inhibition of IL-1β and caspase-1 cleavage in response to NLRP3 activators (nigericin, ATP, MSU).[1] |
| Off-Target | |||
| AIM2 Inflammasome | No significant inhibition | - | No effect on poly(dA:dT)-induced IL-1β secretion. |
| NLRC4 Inflammasome | No significant inhibition | - | No effect on S. typhimurium-induced IL-1β secretion. |
| TNF-α Secretion | No inhibition | - | No reduction in LPS-induced TNF-α levels in mouse models of septic shock. |
| IL-6 Secretion | No inhibition | - | No reduction in LPS-induced IL-6 levels in cell-based assays. |
| Upstream NLRP3 Activation Events | No effect | - | Does not alter nigericin-induced potassium efflux or mitochondrial ROS production. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams were generated using the DOT language.
Experimental Protocols
Cell-Based Inflammasome Activation Assays
This protocol details the methodology for assessing the inhibitory effect of this compound on NLRP3, AIM2, and NLRC4 inflammasome activation in bone marrow-derived macrophages (BMDMs).
a. Cell Culture and Seeding:
-
Culture BMDMs in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
Seed 5 x 10^5 cells per well in a 24-well plate and incubate overnight.
b. Inflammasome Priming and Drug Treatment:
-
Prime the cells with 500 ng/mL lipopolysaccharide (LPS) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 30 minutes.
c. Inflammasome Activation:
-
NLRP3 Activation: Stimulate cells with 5 µM nigericin or 5 mM ATP for 1 hour.
-
AIM2 Activation: Transfect cells with 1 µg/mL poly(dA:dT) using a suitable transfection reagent for 6 hours.
-
NLRC4 Activation: Infect cells with Salmonella typhimurium at a multiplicity of infection (MOI) of 20 for 1 hour.
d. Sample Collection and Analysis:
-
Centrifuge the plates and collect the supernatants for cytokine analysis.
-
Lyse the remaining cells with RIPA buffer for western blot analysis.
-
Measure IL-1β, TNF-α, and IL-6 concentrations in the supernatants using commercially available ELISA kits.
-
Detect cleaved caspase-1 (p20 subunit) in the cell lysates by western blotting using a specific antibody.
Co-Immunoprecipitation for NLRP3-NEK7 Interaction
This protocol is designed to investigate the effect of this compound on the interaction between NLRP3 and NEK7.
a. Cell Lysis and Immunoprecipitation:
-
Lyse LPS-primed and nigericin-stimulated BMDMs (treated with this compound or vehicle) in co-immunoprecipitation buffer.
-
Pre-clear the lysates with protein A/G magnetic beads.
-
Incubate the cleared lysates with an anti-NLRP3 antibody or an isotype control antibody overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
b. Washing and Elution:
-
Wash the beads extensively with co-immunoprecipitation buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
c. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with anti-NLRP3 and anti-NEK7 antibodies to detect the co-immunoprecipitated proteins.
Conclusion
The available data strongly indicate that this compound is a highly selective inhibitor of the NLRP3 inflammasome. Its lack of significant activity against the AIM2 and NLRC4 inflammasomes, as well as its inability to suppress the production of inflammasome-independent cytokines like TNF-α and IL-6, underscores its specific mechanism of action. Furthermore, this compound does not interfere with upstream signaling events that lead to NLRP3 activation. This favorable selectivity profile, combined with its high potency, positions this compound as a promising candidate for the development of targeted anti-inflammatory therapies. Further comprehensive kinase profiling and broader off-target screening would provide a more complete safety and selectivity profile.
References
Unveiling the In Vivo Efficacy of Rosthornin B: A Comparative Analysis
A deep dive into the reproducibility of in vivo studies on Rosthornin B, a promising natural diterpenoid, reveals its significant therapeutic potential in inflammatory diseases. This guide provides a comprehensive comparison of this compound's performance with alternative treatments, supported by detailed experimental data and protocols for researchers, scientists, and drug development professionals.
This compound, a natural compound isolated from Isodon plants, has demonstrated potent inhibitory effects on the NLRP3 inflammasome, a key player in the inflammatory response. In vivo studies have highlighted its efficacy in mitigating the severity of septic shock, peritonitis, and colitis in murine models, suggesting its promise as a therapeutic agent for NLRP3-driven diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo efficacy studies of this compound and compare it with alternative therapeutic approaches for similar inflammatory conditions.
Table 1: In Vivo Efficacy of this compound
| Condition | Animal Model | This compound Dosage | Key Findings | Citation |
| Septic Shock | LPS-induced endotoxemia in mice | 10 mg/kg (i.p.) | Increased survival times; Reduced serum levels of IL-1β and TNF-α. | [1] |
| Peritonitis | MSU-induced peritonitis in mice | 10 mg/kg (i.p.) | Significantly reduced neutrophil recruitment; Decreased intraperitoneal IL-1β levels. | [1] |
| Colitis | DSS-induced colitis in mice | 10 mg/kg (i.p.) | Mitigated weight loss and disease activity index (DAI) scores; Improved colon length and appearance; Reduced colonic caspase-1 and IL-1β secretion; Decreased percentage of Th17 cells in mesenteric lymph nodes. | [1] |
Table 2: Comparative Efficacy of Alternative In Vivo Treatments
| Condition | Treatment | Animal Model | Key Findings | Citation |
| Septic Shock | Imipenem (antibiotic) & Fluid Resuscitation | Cecal Slurry (CS)-induced sepsis in mice | 75% survival rate with delayed combination treatment. | [2] |
| Septic Shock | Cloxacillin (antibiotic) | S. aureus-induced sepsis in mice | Significantly reduced severity of infection, bacterial loads, and IL-6 levels. | [3] |
| Septic Shock | Atorvastatin, Pravastatin, Simvastatin | Cecal Ligation and Puncture (CLP)-induced sepsis in mice | Extended survival time compared to placebo. | |
| Peritonitis | Polyclonal IgG | P. aeruginosa-induced peritonitis in mice | 100% survival when administered prophylactically or simultaneously with bacterial challenge. | |
| Colitis | Prednisolone (corticosteroid) | Acetic acid-induced colitis in mice | Standard drug for comparison, showed anti-inflammatory effects. | |
| Colitis | PF-3845 (FAAH inhibitor) | TNBS-induced colitis in mice | Attenuated macroscopic scores and MPO activity. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments involving this compound are provided below.
This compound in a Murine Model of Septic Shock
-
Induction: Septic shock was induced in mice via an intraperitoneal (i.p.) injection of lipopolysaccharide (LPS).
-
Treatment: this compound was administered at a dose of 10 mg/kg via i.p. injection.
-
Assessments: Survival of the mice was monitored at specific time points. Serum levels of the inflammatory cytokines IL-1β and TNF-α were measured using ELISA.
This compound in a Murine Model of Peritonitis
-
Induction: Peritonitis was induced in mice by an i.p. injection of monosodium urate (MSU) crystals (100 mg/kg).
-
Treatment: this compound (10 mg/kg) was administered via i.p. injection 50 minutes before the MSU injection.
-
Assessments: Six hours after MSU injection, serum and peritoneal lavage fluid were collected to analyze IL-1β and TNF-α levels by ELISA. Neutrophil recruitment to the peritoneal cavity was assessed by flow cytometry.
This compound in a Murine Model of Colitis
-
Induction: Acute colitis was induced in mice by administering 3% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in their drinking water for seven consecutive days.
-
Treatment: Mice in the treatment group received a daily i.p. injection of this compound (10 mg/kg) alongside the DSS treatment.
-
Assessments: Body weight and disease activity index (DAI) were recorded daily. On day 10, mice were euthanized, and colons were removed for measurement of length and histological analysis. The secretion of caspase-1 and IL-1β in the colon was also measured. The percentage of Th17 cells in mesenteric lymph nodes (MLNs) was determined by flow cytometry.
Mandatory Visualizations
This compound Mechanism of Action: NLRP3 Inflammasome Inhibition
This compound exerts its anti-inflammatory effects by directly targeting the NLRP3 inflammasome. It binds to NLRP3, thereby blocking the interaction between NEK7 and NLRP3, which is a crucial step for inflammasome assembly and activation. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines IL-1β and IL-18.
Figure 1. This compound inhibits the NLRP3 inflammasome signaling pathway.
Experimental Workflow: In Vivo Colitis Model
The following diagram illustrates the experimental workflow for evaluating the efficacy of this compound in a DSS-induced colitis mouse model.
Figure 2. Experimental workflow for the DSS-induced colitis model.
References
- 1. This compound alleviates inflammatory diseases via directly targeting NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilization of In Vivo Imaging System to Study Staphylococcal Sepsis and Septic Arthritis Progression in Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Rosthornin B in a Peritonitis Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rosthornin B with alternative therapeutic agents for the treatment of peritonitis. The information is based on available preclinical experimental data, offering insights into the efficacy and mechanisms of action of these compounds.
Executive Summary
Peritonitis, an inflammatory condition of the peritoneum, remains a significant clinical challenge. This compound, a natural diterpenoid, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory properties. This document outlines the experimental validation of this compound in a mouse model of peritonitis and compares its performance against an established NLRP3 inhibitor (MCC950), a broad-spectrum anti-inflammatory corticosteroid (Dexamethasone), and a standard-of-care antibiotic (Ceftriaxone).
Comparative Efficacy of this compound and Alternatives
The therapeutic potential of this compound was evaluated based on its ability to modulate key inflammatory markers in a monosodium urate (MSU)-induced peritonitis mouse model. The following tables summarize the quantitative data from studies on this compound and relevant alternative treatments.
Table 1: Effect on Inflammatory Cytokine Levels in Peritoneal Lavage Fluid
| Treatment Group | IL-1β Reduction (%) | TNF-α Reduction (%) | Data Source |
| This compound | Significant Reduction | Significant Reduction | [1] |
| MCC950 | Significant Reduction | Not Reported | [2] |
| Dexamethasone (B1670325) | Significant Reduction | Significant Reduction | [3] |
| Ceftriaxone (B1232239) | Not Reported | Not Reported | N/A |
Note: Direct comparative studies are limited. Data is compiled from different studies and should be interpreted with caution.
Table 2: Effect on Neutrophil Recruitment to the Peritoneum
| Treatment Group | Reduction in Neutrophil Infiltration | Data Source |
| This compound | Significant Reduction | [1] |
| MCC950 | Significant Reduction | [2] |
| Dexamethasone | Not Reported | N/A |
| Ceftriaxone | Not Reported | N/A |
Note: Data for Dexamethasone and Ceftriaxone on this specific parameter in a comparable model were not available in the reviewed literature.
Mechanism of Action: Targeting the NLRP3 Inflammasome
This compound exerts its anti-inflammatory effects by directly targeting the NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the assembly and activation of the NLRP3 inflammasome.
Experimental Protocols
The following outlines the methodology for a murine model of peritonitis used to evaluate the therapeutic efficacy of this compound and its comparators.
1. Animal Model:
-
Species: C57BL/6 mice, 8-10 weeks old.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
2. Induction of Peritonitis:
-
Peritonitis is induced by an intraperitoneal (i.p.) injection of monosodium urate (MSU) crystals (1 mg in 0.5 mL of sterile phosphate-buffered saline (PBS)).
3. Treatment Groups:
-
Vehicle Control: Mice receive an i.p. injection of the vehicle (e.g., PBS with a small percentage of DMSO) 30 minutes before MSU injection.
-
This compound: Mice are pre-treated with an i.p. injection of this compound (e.g., 10 mg/kg) 30 minutes before MSU injection.
-
MCC950 (Comparator): Mice are pre-treated with an i.p. injection of MCC950 (e.g., 10 mg/kg) 30 minutes before MSU injection.
-
Dexamethasone (Comparator): Mice are pre-treated with an i.p. injection of Dexamethasone (e.g., 1 mg/kg) 1 hour before induction of peritonitis.
-
Ceftriaxone (Comparator): Mice receive an i.p. or intravenous injection of Ceftriaxone (e.g., 100 mg/kg) at a relevant time point post-infection, depending on the experimental design (prophylactic or therapeutic).
4. Sample Collection and Analysis:
-
Time Point: 6 hours post-MSU injection.
-
Peritoneal Lavage: The peritoneal cavity is washed with 3-5 mL of cold PBS to collect peritoneal fluid.
-
Cell Count and Differentiation: Total cell counts in the lavage fluid are determined using a hemocytometer. Differential cell counts (specifically neutrophils) are performed on cytospin preparations stained with Wright-Giemsa.
-
Cytokine Analysis: The concentration of IL-1β and TNF-α in the cell-free supernatant of the peritoneal lavage fluid is quantified using commercially available ELISA kits.
5. Statistical Analysis:
-
Data are expressed as mean ± standard error of the mean (SEM).
-
Statistical significance between groups is determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's).
-
A p-value of less than 0.05 is considered statistically significant.
Conclusion
The available preclinical data strongly suggest that this compound is a viable therapeutic candidate for peritonitis, primarily through its targeted inhibition of the NLRP3 inflammasome. Its efficacy in reducing key inflammatory mediators is comparable to that of the specific NLRP3 inhibitor, MCC950. While direct comparisons with dexamethasone and ceftriaxone on identical immunological parameters are not yet available, this compound's distinct mechanism of action presents a promising alternative or adjunct to current therapies. Further research, including head-to-head comparative studies and investigations in diverse peritonitis models, is warranted to fully elucidate its therapeutic potential and position it within the clinical landscape.
References
- 1. This compound alleviates inflammatory diseases via directly targeting NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potentiation of pro-inflammatory cytokine suppression and survival by microencapsulated dexamethasone in the treatment of experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Takedown of Inflammation: A Comparative Guide to Rosthornin B's Target Engagement with the NLRP3 Inflammasome
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Rosthornin B's mechanism of action with alternative NLRP3 inflammasome inhibitors. Through a detailed examination of target engagement studies, we illuminate the molecular interactions that underpin the therapeutic potential of these compounds in NLRP3-driven inflammatory diseases.
This compound, a natural ent-kaurene (B36324) diterpenoid, has emerged as a potent and specific inhibitor of the NLRP3 inflammasome, a key player in the innate immune response.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide array of inflammatory conditions, including septic shock, peritonitis, colitis, and neurodegenerative diseases. This guide dissects the target engagement of this compound and objectively compares its performance against other molecules that target the NLRP3 inflammasome pathway, providing a critical resource for advancing the development of novel anti-inflammatory therapeutics.
The NLRP3 Inflammasome: A Central Hub of Inflammation
The canonical activation of the NLRP3 inflammasome is a two-step process. A priming signal, often from microbial components like lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-inflammatory cytokines. An activation signal, such as ATP or crystalline substances, then triggers the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, potent inflammatory forms. A critical step in this assembly is the interaction between NLRP3 and the mitotic kinase NEK7.
This compound's Direct Target Engagement with NLRP3
This compound exerts its anti-inflammatory effects by directly binding to the NLRP3 protein. This interaction sterically hinders the recruitment of NEK7, a crucial step for the formation of a functional inflammasome complex.[1][2] This direct target engagement has been validated through biophysical methods, confirming a specific and potent inhibitory mechanism.
Comparative Analysis of NLRP3 Inflammasome Inhibitors
To provide a comprehensive overview, this section compares this compound with other known inhibitors of the NLRP3 inflammasome. The focus is on compounds that, like this compound, interfere with the NLRP3-NEK7 interaction or directly target core components of the inflammasome.
| Compound | Target | Mechanism of Action | Potency (IC50) | Binding Affinity (Kd) | Target Engagement Method(s) |
| This compound | NLRP3 | Directly binds to NLRP3, blocking the NLRP3-NEK7 interaction. | 0.39 µM (NLRP3 inflammasome inhibition) | Not reported | Surface Plasmon Resonance (SPR) |
| Oridonin | NLRP3 | Covalently binds to Cysteine 279 in the NACHT domain of NLRP3, blocking the NLRP3-NEK7 interaction. | 780.4 nM (IL-1β release in mouse macrophages) | ~52.5 nM (for NLRP3) | Biotinylated probe pulldown, SPR |
| MCC950 | NLRP3 | Directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity. | ~8 nM (IL-1β release in BMDMs) | 224 nM (for NLRP3) | Cellular Thermal Shift Assay (CETSA), NanoBRET |
| CY-09 | NLRP3 | Directly binds to the ATP-binding motif of the NACHT domain, inhibiting ATPase activity. | ~5 µM (ATP-induced IL-1β release in LPS-primed BMDMs) | Not reported | Drug Affinity Responsive Target Stability (DARTS) |
| Rociletinib | NEK7 | Covalently binds to Cysteine 79 of NEK7, inhibiting the NLRP3-NEK7 interaction. | Not directly reported for NLRP3 inhibition | ~6.7 µM (for NEK7) | DARTS, Microscale Thermophoresis (MST), Isothermal Titration Calorimetry (ITC) |
| Entrectinib | NEK7 | Directly binds to Arginine 121 of NEK7, blocking the NLRP3-NEK7 interaction. | 0.88 µM (NLRP3 inflammasome inhibition) | Not reported | Co-immunoprecipitation |
Note: IC50 and Kd values can vary depending on the specific assay conditions and cell types used. The data presented here is for comparative purposes.
Experimental Protocols for Target Engagement Studies
The confirmation of a drug's mechanism of action relies on robust experimental evidence. The following are detailed protocols for key target engagement assays used to validate the interaction of small molecules with their protein targets.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.
Protocol:
-
Cell Culture and Treatment: Culture target cells (e.g., THP-1 monocytes) to 80-90% confluency. Treat cells with the test compound (e.g., this compound) or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).
-
Protein Analysis: Analyze the amount of soluble target protein in the supernatant at each temperature point by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
References
Safety Operating Guide
Navigating the Disposal of Rosthornin B: A Procedural Guide for Laboratory Personnel
Absence of specific public data on the disposal of Rosthornin B necessitates a cautious and compliant approach. The following guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this research compound. The cornerstone of this procedure is direct consultation with your institution's Environmental Health and Safety (EHS) department.
Immediate Actions and Required Consultation
Before any disposal action is taken, it is mandatory to contact your institution's EHS department. This is the only way to ensure compliance with local, state, and federal regulations. Present them with all available information on the compound.
To facilitate a productive consultation with your EHS department, compile the known data for this compound.
| Data Point | Information |
| Chemical Name | This compound |
| Synonyms | (-)-Rosthornin B, (5β,7α,8α,9β,10α,11β,13α)-7,13-Dihydroxy-15-oxokaur-16-ene-11,18-diyl diacetate[] |
| CAS Number | 125181-21-7[][2][3] |
| Molecular Formula | C24H34O7[2] |
| Appearance | Not specified, likely a solid |
| Known Hazards | Not specified in available literature |
| Intended Use | For research use only |
Step-by-Step Disposal and Waste Management Protocol
-
Segregation and Labeling :
-
Treat this compound as a potentially hazardous substance.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
Collect all waste containing this compound (including contaminated labware, gloves, and paper towels) in a dedicated, sealed, and clearly labeled waste container.
-
The label should include: "Hazardous Waste," "this compound," the CAS number, and the approximate concentration and quantity.
-
-
Storage of Waste :
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
Follow your institution's guidelines for the maximum allowable accumulation time in an SAA.
-
-
Consultation with EHS :
-
Provide your EHS department with the compiled table of information for this compound.
-
Discuss the nature of the experiments conducted and any potential reaction byproducts.
-
Follow the specific disposal pathway recommended by your EHS professionals. They will determine if the waste can be neutralized, incinerated, or requires another specialized disposal method.
-
-
Documentation :
-
Maintain a detailed record of the amount of this compound waste generated and the date of disposal.
-
Keep a copy of all communications with the EHS department regarding the disposal of this compound.
-
General Disposal Workflow for Research Chemicals
The following diagram outlines the logical steps to be taken when dealing with a chemical for which disposal procedures are not immediately known.
Caption: Disposal Decision Workflow for this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Rosthornin B
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Rosthornin B, a natural product with potential cytotoxic properties. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to mitigate risks and ensure a safe laboratory environment.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound with the same precautions as other cytotoxic agents. Occupational exposure to cytotoxic compounds can occur through inhalation, skin contact or absorption, and ingestion, posing significant health risks.[1] Therefore, stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Essential Personal Protective Equipment (PPE)
The selection and proper use of PPE are the primary defense against exposure to this compound. All PPE should be selected based on a thorough risk assessment and must meet established safety standards.[2]
| PPE Component | Specification | Standard/Recommendation |
| Gloves | Two pairs of powder-free, chemotherapy-tested nitrile gloves. The outer glove should be worn over the gown cuff, and the inner glove underneath. | ASTM D6978[3] |
| Gown | Disposable, lint-free, solid-front gown made of a low-permeability fabric with a closed back and long sleeves with tight-fitting cuffs. | Poly-coated material is recommended.[4] |
| Eye and Face Protection | Safety goggles and a full-face shield should be worn to protect against splashes. | Refer to Canadian Standards Association (CSA) standard Z94.3-07.[3] |
| Respiratory Protection | A fit-tested N95 respirator or higher is required when handling the powder form of this compound or when there is a risk of aerosolization. | Follow OSHA regulations for respiratory protection (29 CFR 1910.134). |
| Shoe Covers | Disposable shoe covers should be worn to prevent the spread of contamination. | General laboratory best practice. |
Operational Plan: Step-by-Step Handling of this compound
A meticulous and organized workflow is critical to minimize the risk of exposure and contamination. The following procedures must be followed at all stages of handling this compound.
Preparation and Unpacking
-
Receiving: Upon receipt, inspect the external packaging for any signs of damage or leakage.
-
Donning PPE: Before handling the primary container, put on all required PPE in the correct order.
-
Unpacking: Unpack the compound in a designated area with adequate ventilation, preferably within a chemical fume hood or a Class II Biosafety Cabinet (BSC).
-
Surface Protection: Cover the work surface with a disposable, plastic-backed absorbent pad.
Weighing and Reconstitution
-
Engineering Controls: All manipulations of powdered this compound, including weighing, must be performed in a ventilated enclosure, such as a chemical fume hood or a Class II BSC, to prevent inhalation of airborne particles.
-
Reconstitution: When dissolving this compound, add the solvent slowly and carefully to avoid splashing. Keep the container opening pointed away from you.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and a "Cytotoxic" hazard symbol.
Experimental Use
-
Containment: Conduct all experiments involving this compound within a designated and clearly marked area.
-
Good Laboratory Practices: Prohibit eating, drinking, smoking, and the application of cosmetics in the laboratory.
-
Transport: When moving solutions of this compound, use sealed, secondary containers to prevent spills.
Disposal Plan: Managing this compound Waste
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
Waste Segregation
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant cytotoxic sharps container.
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other solid materials should be disposed of in a clearly labeled, leak-proof cytotoxic waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated liquid waste should be collected in a designated, sealed, and labeled hazardous waste container.
Decontamination and Cleaning
-
Work Surfaces: At the end of each procedure and at the end of the day, decontaminate all work surfaces with an appropriate cleaning agent.
-
Spills: In the event of a spill, immediately alert others in the area and follow the established spill cleanup procedure for cytotoxic compounds. A spill kit containing all necessary materials for containment and cleanup must be readily available.
Experimental Workflow and Safety Protocols
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
